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Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate Documentation Hub

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  • Product: Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
  • CAS: 51146-04-4

Core Science & Biosynthesis

Foundational

Technical Guide: Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Scaffold Architecture, Synthesis, and Medicinal Application[1][2][3][4] Executive Summary Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS: 33252-63-0 ) is a privileged heterocyclic scaffold in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Architecture, Synthesis, and Medicinal Application[1][2][3][4]

Executive Summary

Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS: 33252-63-0 ) is a privileged heterocyclic scaffold in medicinal chemistry.[1][2] Often referred to as Ethyl 2-hydroxy-6-methylnicotinate (due to lactam-lactim tautomerism), it serves as a critical intermediate for synthesizing bioactive molecules, particularly kinase inhibitors (e.g., PIM-1, PDE-3) and anti-inflammatory agents .[1][2]

This guide provides a rigorous technical analysis of the molecule, focusing on its synthesis, tautomeric behavior, and downstream functionalization strategies.[1][2] Unlike generic overviews, this document prioritizes the causality of experimental choices and the strategic divergence points for drug discovery campaigns.

Part 1: Chemical Identity & Tautomeric Dynamics[4]

The molecule exists in a dynamic equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.[1][2] Understanding this equilibrium is vital for reaction planning, as it dictates the nucleophilicity of the nitrogen versus the oxygen.[1][2]

FeatureSpecification
CAS Number 33252-63-0
IUPAC Name Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
Alt.[3][1][2] Name Ethyl 2-hydroxy-6-methylnicotinate
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
Key Isomer Warning Distinct from Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS 3424-43-9).[1][2] Verify via ¹H NMR (C6-Me vs C2-Me position).[1][2]
The Tautomerism Paradox

In the solid state and polar solvents (DMSO, MeOH), the lactam (2-oxo) form predominates due to intermolecular hydrogen bonding (dimerization).[1][2] In non-polar solvents or gas phase, the lactim (2-hydroxy) form becomes significant.[1][2]

  • Implication for Alkylation:

    • N-Alkylation: Favored under basic conditions (NaH/DMF) or soft electrophiles, preserving the aromatic pyridone core.[1][2]

    • O-Alkylation: Favored by silver salts (Ag₂CO₃) or hard electrophiles, trapping the lactim form.[1][2]

Part 2: Synthesis Strategy

While multiple routes exist, the Guareschi-Thorpe Condensation (and its modifications) remains the most robust method for generating the 3-carboxylate ester directly, avoiding the harsh hydrolysis conditions required if starting from the 3-cyano derivative.[1][2]

Core Synthesis Protocol: One-Pot Cyclocondensation

This protocol utilizes Ethyl Acetoacetate and Ethyl Cyanoacetate (or Cyanoacetamide) to construct the pyridine ring.[1][2]

Reagents:

  • Ethyl Acetoacetate (1.0 eq)[1]

  • Ethyl Cyanoacetate (1.0 eq)[1]

  • Ammonium Acetate (1.2–1.5 eq)[1]

  • Solvent: Ethanol (Abs.)[1][2][4]

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with Ethanol. Add Ethyl Acetoacetate and Ethyl Cyanoacetate.[1][2][5]

  • Ammonia Source: Add solid Ammonium Acetate.[1][2] The ammonium salt acts as both the nitrogen source and the weak acid/base catalyst required for the Knoevenagel condensation and subsequent Michael addition.[1][2]

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–12 hours. The reaction creates an intermediate enamine which cyclizes.[1][2]

  • Workup: Cool the mixture to room temperature. The product often precipitates as a solid due to the formation of hydrogen-bonded pyridone dimers.[1][2]

  • Purification: Filter the solid. Wash with cold ethanol and diethyl ether.[1][2] Recrystallize from Ethanol/DMF if necessary.[1][2]

Why this works: The reaction proceeds via a Knoevenagel condensation between the ketone and the active methylene, followed by nucleophilic attack by ammonia, and finally cyclization/dehydration.[1][2] This route is preferred over the Cyanoacetamide route for the ester product because it installs the ethyl ester directly at C3.[1][2]

Part 3: Visualizing the Reaction Landscape[3][4]

The following diagram illustrates the synthesis and the critical divergence points for medicinal chemistry (Chlorination vs. Alkylation).

G Start1 Ethyl Acetoacetate Target Ethyl 6-methyl-2-oxo- 1,2-dihydropyridine-3-carboxylate (CAS 33252-63-0) Start1->Target Condensation (EtOH, Reflux) Start2 Ethyl Cyanoacetate Start2->Target Ammonia NH4OAc Ammonia->Target Cl_Deriv Ethyl 2-chloro-6-methylnicotinate (Key MedChem Intermediate) Target->Cl_Deriv POCl3 / PCl5 (Chlorination) N_Alkyl N-Alkyl-2-pyridone (Kinase Inhibitor Scaffold) Target->N_Alkyl R-X, NaH (N-Alkylation) Acid 6-Methyl-2-oxo-3-carboxylic acid Target->Acid LiOH/THF (Hydrolysis) SNAr Products SNAr Products Cl_Deriv->SNAr Products Amines/Alkoxides

Figure 1: Synthesis and Functionalization Tree.[1][2] The central node (Green) represents the target molecule.[1][2] The Red path indicates the critical chlorination step for generating electrophilic pyridine scaffolds.[1][2]

Part 4: Downstream Functionalization (The "Money Step")[3][4]

For drug development, the 2-oxo group is rarely the final endpoint.[1][2] It is most often converted into a leaving group (Cl, Br) to enable SₙAr reactions with amines, creating 2-amino-pyridine motifs common in kinase inhibitors.[1][2]

Protocol: Conversion to Ethyl 2-chloro-6-methylnicotinate

This reaction transforms the nucleophilic pyridone into an electrophilic pyridine.[1][2]

Reagents:

  • Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (1.0 eq)[1][2]

  • Phosphorus Oxychloride (POCl₃) (Excess, solvent/reagent)[1]

  • Phosphorus Pentachloride (PCl₅) (0.1 eq, optional catalyst)[1]

Procedure:

  • Setup: Place the pyridone starting material in a dry flask under Argon.

  • Addition: Carefully add POCl₃. (Caution: Exothermic).[1][2]

  • Reaction: Heat to reflux (105°C) for 2–4 hours. Monitor by TLC (the product is less polar than the starting pyridone).[1][2]

  • Quench (Critical): Cool the reaction mixture. Pour slowly onto crushed ice/water with vigorous stirring. Note: Maintain temperature <10°C to prevent hydrolysis of the ester group.

  • Extraction: Neutralize with NaHCO₃ (solid or saturated solution) to pH 7–8. Extract with Dichloromethane (DCM) or Ethyl Acetate.[1][2]

  • Result: Yields the 2-chloro pyridine derivative, ready for nucleophilic aromatic substitution.

Part 5: Therapeutic Landscape

The 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate scaffold is a bioisostere for salicylates and other aromatic esters, but with added hydrogen-bond donor/acceptor capability.[1][2]

Target ClassMechanism of ActionRole of Scaffold
PIM Kinases ATP-competitive inhibitionThe pyridine nitrogen (after modification) often interacts with the hinge region of the kinase ATP pocket.[1][2]
PDE3 Inhibitors Phosphodiesterase inhibitionThe lactam motif mimics the cyclic nucleotide substrate (cAMP/cGMP).[1][2]
Anti-fibrotics Pirfenidone analogsN-aryl derivatives of this scaffold (pyridones) are explored for anti-fibrotic activity similar to Pirfenidone.[1][2]
References
  • PubChem. Ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Analogous Search). National Library of Medicine.[1][2] [Link](Note: Used for structural verification of the general class).[1][2]

  • Gorobets, N. Y., et al. "Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile."[3][1][2] Arkivoc 2009.13 (2009): 23-30.[3][1][2] [Link](Primary source for the cyclization mechanism of the 6-methyl-2-oxo skeleton).

  • Royal Society of Chemistry. "Advanced Guareschi–Thorpe synthesis of pyridines."[1][2] RSC Advances. [Link](Source for the Ammonium Carbonate/Acetate condensation protocol).

  • Misra, R., et al. "Synthesis of cyanoacetamide derivatives."[1][2] ResearchGate. [Link](Review of the reactivity of the cyano-precursors).

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 2-Pyridone Scaffold Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate belongs to the 2-pyridone class of heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Pyridone Scaffold

Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate belongs to the 2-pyridone class of heterocyclic compounds. This structural motif is a "privileged scaffold" in medicinal chemistry, renowned for its ability to serve as a versatile backbone for the design of a wide array of biologically active molecules.[1][2] The remarkable utility of 2-pyridones stems from their unique electronic and structural properties, including their capacity for hydrogen bonding as both donors and acceptors, and their metabolic stability.[1][2] These characteristics make them ideal for mimicking peptide bonds and interacting with biological targets. Consequently, 2-pyridone derivatives are integral to the development of drugs with anticancer, antibacterial, anti-inflammatory, and cardiotonic activities.[1] A thorough understanding of the physicochemical properties of specific derivatives, such as the title compound, is therefore paramount for its effective application in research and drug discovery.

While comprehensive data for Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is not extensively documented in publicly accessible literature, a robust profile can be constructed by analyzing its core structure and by drawing comparisons with closely related, well-characterized analogues. This guide provides a detailed examination of its expected properties, supported by data from these analogues, and outlines the experimental methodologies for their validation.

Molecular Structure and Key Chemical Features

The foundational characteristic of the 2-pyridone ring is its tautomerism, existing in equilibrium between the lactam (keto) and lactim (enol) forms. For most substituted 2-pyridones, the keto form is the predominant tautomer. This equilibrium is crucial as it dictates the molecule's reactivity, hydrogen bonding capability, and spectroscopic signature.

Caption: Tautomeric equilibrium of the 2-pyridone ring.

The title compound features a methyl group at the 6-position, which can influence the electron density of the ring through inductive effects, and an ethyl carboxylate group at the 3-position, which acts as an electron-withdrawing group and a key site for further chemical modification.

Caption: Structure of Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate.

Physicochemical Properties

Precise experimental values for the title compound are scarce. However, a reliable profile can be estimated by examining data from closely related analogues.

PropertyEthyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile6-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acidEthyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate
Molecular Formula C₉H₁₁NO₃C₇H₆N₂OC₈H₉NO₃C₉H₈F₃NO₃
Molecular Weight 181.19 g/mol 134.14 g/mol 167.16 g/mol 235.16 g/mol
Appearance Expected: White to off-white solidColorless crystalline powderWhite or off-white solid[3]-
Melting Point Data not available288–291 °C (decomposes)Data may vary[3]38-39 °C[4]
Boiling Point Data not availableData not availableData not available311.4±42.0 °C (Predicted)[4]
Solubility in Water Expected: Sparingly solubleData not availableLimited solubility[3]Data not available
Solubility in Organic Solvents Expected: Soluble in polar organic solvents (e.g., Ethanol, DMSO, DMF)Recrystallized from 50% ethanolSoluble in some polar organic solvents[3]Data not available
pKa Data not availableData not availableCharacteristic acidic pKa for the carboxylic acid group[3]Data not available

Spectroscopic Profile (Predicted)

The spectroscopic characteristics can be predicted with a high degree of confidence based on the analysis of its structural analogues.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the protons on the dihydropyridine ring and the ethyl carboxylate group. Based on the spectrum of the analogous 3-carbonitrile, which shows two doublets for the ring protons at δ 7.99 and 6.18 ppm, similar signals are expected for the title compound.

  • δ 12.0-13.0 ppm (s, 1H): Broad singlet for the N-H proton of the pyridone ring.

  • δ 7.9-8.1 ppm (d, 1H): Doublet for the proton at the 4-position.

  • δ 6.1-6.3 ppm (d, 1H): Doublet for the proton at the 5-position.

  • δ 4.2-4.4 ppm (q, 2H): Quartet for the -OCH₂- protons of the ethyl ester.

  • δ 2.2-2.4 ppm (s, 3H): Singlet for the methyl protons at the 6-position.

  • δ 1.2-1.4 ppm (t, 3H): Triplet for the -CH₃ protons of the ethyl ester.

¹³C NMR Spectroscopy

The carbon NMR will reflect the different carbon environments within the molecule. Key predicted shifts include:

  • δ ~165 ppm: Carbonyl carbon of the ethyl ester.

  • δ ~161 ppm: Carbonyl carbon (C2) of the pyridone ring.

  • δ ~154 ppm: C6 carbon attached to the methyl group.

  • δ ~149 ppm: C4 carbon.

  • δ ~117 ppm: C3 carbon attached to the carboxylate group.

  • δ ~105 ppm: C5 carbon.

  • δ ~60 ppm: -OCH₂- carbon of the ethyl ester.

  • δ ~20 ppm: Methyl carbon at C6.

  • δ ~14 ppm: -CH₃ carbon of the ethyl ester.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorption bands corresponding to the carbonyl groups and the N-H bond.

  • ~3400-3200 cm⁻¹: N-H stretching vibration.

  • ~1720-1740 cm⁻¹: C=O stretching of the ethyl ester.

  • ~1650-1670 cm⁻¹: C=O stretching of the pyridone ring amide.

  • ~1600-1580 cm⁻¹: C=C stretching vibrations within the ring.

Experimental Protocols

Proposed Synthesis: Modified Guareschi-Thorpe Reaction

A plausible and efficient route to synthesize the title compound is through a modification of the Guareschi-Thorpe pyridine synthesis. This involves the condensation of a β-ketoester with an active methylene compound in the presence of an ammonia source.

SynthesisWorkflow cluster_reactants Reactants cluster_reagents Reagents & Conditions R1 Ethyl Acetoacetate Intermediate Cyclization & Dehydration (Intermediate formation) R1->Intermediate R2 Ethyl Cyanoacetate R2->Intermediate Reagent Piperidine (catalyst) Ethanol (solvent) Reflux Reagent->Intermediate Product Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate Intermediate->Product

Caption: Proposed synthetic workflow for the title compound.

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (1 equivalent) and ethyl cyanoacetate (1 equivalent) in absolute ethanol (approx. 3-4 mL per gram of reactants).

  • Catalyst Addition: Add piperidine (0.1 equivalents) to the mixture. The use of a mild organic base is crucial for catalyzing the initial condensation reactions.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the product.

  • Purification: Collect the crude product by vacuum filtration, wash with cold ethanol, and dry. The product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture. This methodology is adapted from established procedures for synthesizing substituted 2-pyridones.

Melting Point Determination

Rationale: The melting point is a fundamental physical property used to determine the purity of a crystalline solid. A sharp melting range indicates high purity, while a broad and depressed range suggests the presence of impurities.

Protocol:

  • Sample Preparation: Ensure the synthesized and purified product is completely dry. Finely powder a small amount of the solid.

  • Capillary Loading: Tightly pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the apparatus rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Conclusion

Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a compound of significant interest due to its 2-pyridone core, a scaffold with proven importance in medicinal chemistry. While direct experimental data on its physicochemical properties are limited, a comprehensive and scientifically sound profile can be established through comparative analysis of its close structural analogues. This guide provides a robust framework of its expected chemical and physical characteristics, along with reliable protocols for its synthesis and characterization. This information serves as a valuable resource for researchers aiming to utilize this compound in synthetic chemistry and drug development endeavors, enabling more informed experimental design and interpretation of results.

References

  • Hurtado-Rodríguez, D., Salinas-Torres, A., Rojas, H., Becerra, D., & Castillo, J.-C. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(55), 35849–35871. Available from: [Link]

  • MySkinRecipes. (n.d.). Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate. Retrieved February 7, 2026, from [Link]

  • Preprints.org. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Available from: [Link]

  • Pipzine Chemicals. (2026). 6-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid. Retrieved February 7, 2026, from [Link]

Sources

Foundational

Technical Guide: Structural Elucidation of Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate via 1H and 13C NMR

Executive Summary This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS: 10350-06-8). This...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS: 10350-06-8). This scaffold is a critical intermediate in the synthesis of bioactive heterocyclic compounds, including cardiotonic agents and kinase inhibitors. The guide details the experimental protocols for optimal resolution, assigns chemical shifts based on electronic environments and anisotropic effects, and visualizes the tautomeric equilibria that complicate spectral interpretation in non-polar solvents.

Chemical Context and Tautomerism

The structural elucidation of 2-hydroxypyridine derivatives is non-trivial due to prototropic tautomerism. The title compound exists in equilibrium between the 2-oxo-1,2-dihydro (lactam) form and the 2-hydroxy (lactim) form.

  • Lactam Form (Dominant in Polar Media): In polar aprotic solvents like DMSO-d6, the equilibrium strongly favors the lactam form due to intermolecular hydrogen bonding and high dielectric constants. This results in a distinct NH signal and a carbonyl resonance.

  • Lactim Form (Minor/Trace): In non-polar solvents (e.g., CDCl3) or gas phase, the aromatic 2-hydroxypyridine form may contribute, potentially broadening signals or causing exchange-averaged shifts.

Tautomeric Equilibrium Pathway

The following diagram illustrates the dynamic equilibrium and the solvent-dependent preference.

Tautomerism Lactam Lactam Form (2-oxo-1,2-dihydro) Dominant in DMSO-d6 Lactim Lactim Form (2-hydroxy-pyridine) Favored in Gas Phase/Non-polar Lactam->Lactim  Ka (low in DMSO)   Solvent Solvent Polarity (Dielectric Constant) Solvent->Lactam Stabilizes

Figure 1: Prototropic tautomerism between the 2-oxo (lactam) and 2-hydroxy (lactim) forms. DMSO-d6 stabilizes the lactam form, essential for sharp NMR signals.

Experimental Protocol

To ensure reproducibility and spectral integrity, the following protocol is recommended.

Sample Preparation[1][2]
  • Solvent Selection: DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent.

    • Reasoning: CDCl3 often leads to broad, unrecognizable NH signals and poor solubility for this polar scaffold. DMSO-d6 disrupts intermolecular H-bonding aggregates, sharpening the NH proton signal.

  • Concentration:

    • 1H NMR: 5–10 mg in 0.6 mL DMSO-d6.

    • 13C NMR: 20–30 mg in 0.6 mL DMSO-d6 (requires higher concentration due to low 13C natural abundance).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak (DMSO-d5 pentet at 2.50 ppm).

Instrument Parameters
  • Frequency: Minimum 300 MHz (1H); 400+ MHz recommended to resolve H4/H5 coupling clearly.

  • Temperature: 298 K (25°C).

  • Pulse Sequence:

    • 1H: Standard zg30 (30° pulse) to ensure accurate integration.

    • 13C:zgpg30 (power-gated decoupling) to suppress NOE intensity distortions if quantitative data is needed, though standard decoupling is sufficient for assignment.

1H NMR Spectral Analysis

The 1H NMR spectrum is characterized by a highly deshielded NH proton, a pair of vicinal aromatic protons (H4/H5), and the aliphatic signals from the ethyl and methyl groups.

Representative Data (DMSO-d6, 400 MHz)
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
NH (1) 11.80 – 12.00Broad Singlet1H-Lactam NH; deshielded by adjacent carbonyls and H-bonding.
H-4 8.05Doublet (d)1H

Deshielded by the anisotropic cone of the C3-ester carbonyl.
H-5 6.15Doublet (d)1H

Shielded relative to H4; typical for

-position in enones.
OCH

4.22Quartet (q)2H

Methylene of ethyl ester.
6-CH

2.25Singlet (s)3H-Methyl group attached to the aromatic ring (C6).
CH

(Ethyl)
1.28Triplet (t)3H

Terminal methyl of ethyl ester.
Mechanistic Interpretation
  • The H4 vs. H5 Distinction:

    • H4 (

      
       8.05):  This proton is located 
      
      
      
      to the lactam carbonyl (C2) and
      
      
      to the ester group (C3). The strong electron-withdrawing nature of the ester at C3, combined with the magnetic anisotropy of the carbonyl bond, shifts this signal significantly downfield.
    • H5 (

      
       6.15):  This proton is in a relatively electron-rich environment compared to H4. The coupling constant (
      
      
      
      Hz) is characteristic of ortho-coupling in six-membered heterocyclic rings.
  • The Methyl Group (C6):

    • Appears as a singlet.[1] While weak allylic coupling (

      
       Hz) to H5 is theoretically possible, it is often unresolved at lower fields, appearing as a slightly broadened singlet.
      
Structural Elucidation Workflow

NMR_Workflow Sample Sample in DMSO-d6 Run1H Acquire 1H NMR Sample->Run1H IdentifyNH Identify Broad Singlet (>11 ppm) Run1H->IdentifyNH  Step 1   Coupling Analyze Aromatic Region (Doublets at 8.0 & 6.1 ppm) IdentifyNH->Coupling  Step 2   Confirm Confirm 3-Substituent Effect (H4 Deshielding) Coupling->Confirm  Step 3  

Figure 2: Logical workflow for confirming the substitution pattern of the pyridone ring.

13C NMR Spectral Analysis

The 13C spectrum provides definitive proof of the carbon skeleton, particularly distinguishing the two carbonyl environments.

Representative Data (DMSO-d6, 100 MHz)
CarbonShift (

, ppm)
Type (DEPT-135)Assignment Logic
C-3 (Ester C=O) 164.5Quaternary (C)Typical ester carbonyl shift.
C-2 (Lactam C=O) 161.8Quaternary (C)Amide-like carbonyl; typically slightly upfield of the ester.
C-6 152.0Quaternary (C)Attached to N and Methyl; deshielded.
C-4 140.5CH (+ phase)Correlates with H4 doublet.
C-3 (Ring) 115.2Quaternary (C)Alpha to two carbonyls; shielded by resonance.
C-5 106.0CH (+ phase)Correlates with H5 doublet; most shielded ring carbon.
OCH

60.5CH

(- phase)
Ethyl methylene.
6-CH

19.5CH

(+ phase)
Ring methyl.
CH

(Ethyl)
14.2CH

(+ phase)
Ethyl methyl.
Critical Differentiation
  • C2 vs C3 Carbonyls: Distinguishing the lactam C=O from the ester C=O can be difficult as they appear close (~160–165 ppm). HMBC (Heteronuclear Multiple Bond Correlation) is the gold standard here:

    • HMBC: The Ethyl CH

      
       protons will show a strong correlation to the Ester C=O  (164.5 ppm).
      
    • HMBC: The NH proton will show correlations to C2 (161.8 ppm) and C6 (152.0 ppm).

Troubleshooting & Impurities

When synthesizing this compound (typically via a variation of the Hantzsch synthesis or reaction of enamino esters), common impurities may appear in the spectrum.

Impurity SignalSourceRemedy

5.75 (s)
Unreacted Ethyl Acetoacetate (Enol form)Recrystallization from Ethanol/Water.

2.50 (p)
DMSO-d5 (Solvent Residual)Inherent; do not integrate.

3.33 (br s)
H

O in DMSO
Dry sample in vacuum desiccator.
Complex Aromatics Oxidation byproductsCheck for pyridine (fully aromatic) signals lacking NH.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard text for substituent effects and coupling constants).
  • Al-Mulla, A. (2009). "Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile". Arkivoc, (xiii), 23-30.[2] Link (Provides analogous NMR data for the 3-cyano derivative, validating the H4/H5 coupling pattern).

  • Balasubramanian, M., et al. (2017). "Spectral Characterization... of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate". Oriental Journal of Chemistry. Link (Reference for solvent effects in similar pyrimidine/pyridone scaffolds).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities". Journal of Organic Chemistry, 62(21), 7512–7515. Link (Essential for identifying DMSO/Water peaks).

Sources

Exploratory

Advanced Technical Guide: Biological Activity and Therapeutic Potential of 2-Pyridone-3-Carboxylate Esters

[1] Executive Summary The 2-pyridone-3-carboxylate ester scaffold represents a privileged structure in medicinal chemistry, characterized by its versatility as a hydrogen bond donor/acceptor and its ability to mimic pept...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The 2-pyridone-3-carboxylate ester scaffold represents a privileged structure in medicinal chemistry, characterized by its versatility as a hydrogen bond donor/acceptor and its ability to mimic peptide bonds.[1] While the 2-pyridone core is ubiquitous in natural products (e.g., ricinine, camptothecin), the 3-carboxylate ester functionality introduces specific physicochemical properties—enhanced lipophilicity, membrane permeability, and metabolic stability—that distinguish it from its carboxylic acid counterparts.[1]

This guide provides a technical deep-dive into the biological activities of this class, specifically focusing on antimicrobial (DNA gyrase inhibition) , anticancer (cytotoxicity and kinase inhibition) , and anti-inflammatory profiles.[1] It details the synthetic pathways, structure-activity relationships (SAR), and validated experimental protocols required to explore this chemical space.[1]

Chemical Architecture & Significance[1][2]

The core structure consists of a six-membered nitrogen-containing ring containing a carbonyl group at position 2 and a carboxylate ester at position 3.[1]

  • Tautomeric Equilibrium: The 2-pyridone ring exists in equilibrium with 2-hydroxypyridine.[1] However, in the solid state and in polar solvents, the 2-pyridone (lactam) tautomer predominates.[1]

  • The Ester Functionality (C3): Unlike the free acid, the ester moiety at C3 acts as a lipophilic handle, facilitating passive transport across bacterial and mammalian cell membranes.[1] Once intracellular, it may act as a prodrug (hydrolyzed by esterases) or bind directly to hydrophobic pockets in target enzymes (e.g., the hydrophobic pocket of HIV-1 integrase or DNA gyrase).[1]

Synthesis Strategies

Access to 2-pyridone-3-carboxylate esters is most efficiently achieved via Multicomponent Reactions (MCRs) .[1] These pathways are preferred for their atom economy and the ability to generate diverse libraries rapidly.[1]

Primary Route: The Hantzsch-Type Condensation

This "one-pot" reaction involves the condensation of an aldehyde, a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate), and an ammonia source (or primary amine).[1]

  • Reagents: Aldehyde (R-CHO), Ethyl Acetoacetate, Ammonium Acetate (or primary amine R'-NH2).[1]

  • Conditions: Reflux in Ethanol or use of ionic liquids/catalysts (e.g., L-proline).[1]

  • Mechanism: Knoevenagel condensation followed by Michael addition and cyclization.[1]

Secondary Route: Cyanoacetamide Cyclization

Useful for introducing a cyano group or accessing specific substitution patterns.[1]

  • Reagents: Cyanoacetamide + 1,3-Dicarbonyl /

    
    -Keto ester.[1]
    
  • Catalyst: Piperidine or Sodium Ethoxide.[1]

Visualization of Synthetic Pathways[1]

SynthesisWorkflow Aldehyde Aldehyde (R-CHO) Intermediate Knoevenagel/Enamine Intermediate Aldehyde->Intermediate Condensation KetoEster Ethyl Acetoacetate (1,3-Dicarbonyl) KetoEster->Intermediate Condensation Amine Ammonium Acetate (or R'-NH2) Amine->Intermediate Condensation Cyclization Michael Addition & Cyclization Intermediate->Cyclization Ring Closure Oxidation Oxidation (if Dihydropyridine formed) Cyclization->Oxidation 1,4-DHP Intermediate Product 2-Pyridone-3-Carboxylate Ester Cyclization->Product Direct (2-pyridone) Oxidation->Product Aromatization

Caption: Figure 1.[1][2][3] One-pot multicomponent synthesis pathways to access 2-pyridone-3-carboxylate esters.

Pharmacological Profiles[1][2][5]

Antimicrobial Activity (DNA Gyrase Inhibition)

The 2-pyridone-3-carboxylate scaffold shares structural homology with fluoroquinolones .[1]

  • Mechanism: They target bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV.[1] The C3-ester/carboxyl group and the C4-carbonyl (or similar functionality) chelate the Mg²⁺ ion in the enzyme-DNA complex.[1]

  • Spectrum: Broad-spectrum activity observed against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria.[1]

  • Key Insight: The ester derivatives often show lower intrinsic activity in vitro compared to the free acids (which mimic the quinolone acid) but possess superior pharmacokinetics.[1] In many assays, the ester is hydrolyzed in situ.[1]

Anticancer Activity[1][5]
  • Cytotoxicity: Derivatives substituted with electron-donating groups (e.g., p-methyl, p-methoxy) on the N1-phenyl ring show enhanced cytotoxicity against HepG2 (liver), MCF-7 (breast), and HeLa (cervical) cell lines.[1]

  • Kinase Inhibition: Recent studies suggest inhibition of ITK (Interleukin-2-inducible T-cell kinase) , a target for T-cell malignancies.[1][4]

  • Apoptosis: Induction of cell cycle arrest at the G2/M phase has been documented for fused pyridone systems.[1]

Anti-inflammatory & Analgesic[1][2]
  • Target: Inhibition of COX-1/COX-2 enzymes.[1]

  • Comparison: Some 3-carboxylate ester derivatives exhibit analgesic potency superior to standard NSAIDs like Piroxicam in carrageenan-induced edema models.[1][5]

Quantitative Data Summary
Biological TargetActive Derivative (R-Group)Activity MetricReference Standard
S. aureus N-(4-chlorophenyl)MIC: 12.5 - 25 µg/mLCiprofloxacin
HepG2 (Liver Cancer) N-(4-tolyl)IC50: ~33 µMDoxorubicin
DNA Gyrase 3-Carboxylate (Free Acid form)IC50: 0.5 - 2.0 µMNovobiocin
ITK Kinase 3-Oxo-2,3-dihydropyridazine analogIC50: 0.87 µMIbrutinib (analogous)

Structure-Activity Relationship (SAR)[1]

The biological efficacy of the scaffold is tightly controlled by substitutions at four key positions.

SAR Analysis[1][5]
  • N1 Position (The Anchor):

    • Aryl groups: Essential for hydrophobic interaction.[1] Electron-withdrawing groups (Cl, F, NO2) often enhance antimicrobial activity but may increase cytotoxicity.[1]

    • Alkyl groups: Smaller alkyls (Methyl/Ethyl) favor anti-inflammatory activity.[1]

  • C3 Position (The Warhead):

    • Ester (COOEt/COOMe): Increases lipophilicity (LogP).[1] Critical for cell penetration.[1]

    • Acid (COOH): Essential for Mg²⁺ chelation in DNA gyrase active sites.[1]

    • Nitrile (CN): often leads to different binding modes (e.g., allosteric inhibition).[1]

  • C4 & C6 Positions:

    • Methyl/Phenyl:[1] Steric bulk here directs the orientation of the molecule in the binding pocket.[1] A C4-phenyl group is a common feature in anticancer derivatives.[1]

    • CF3 (Trifluoromethyl):[1][2] At C6, this significantly boosts metabolic stability and lipophilicity.[1]

SAR Visualization[1]

SAR_Map Core 2-Pyridone-3-Carboxylate Scaffold N1 N1 Position (Hydrophobic Anchor) Core->N1 C3 C3 Position (Ester/Acid Warhead) Core->C3 C4_6 C4/C6 Positions (Steric/Electronic Tuning) Core->C4_6 N1_Aryl Aryl (Ph-X): Enhances Antimicrobial & Anticancer Potency N1->N1_Aryl N1_Alkyl Alkyl (Me/Et): Favors Anti-inflammatory N1->N1_Alkyl C3_Ester Ester (COOEt): Prodrug, High LogP, Membrane Permeability C3->C3_Ester C3_Acid Acid (COOH): Mg2+ Chelation, DNA Gyrase Binding C3->C3_Acid C4_Ph C4-Phenyl: Increases Cytotoxicity C4_6->C4_Ph C6_CF3 C6-CF3: Metabolic Stability C4_6->C6_CF3

Caption: Figure 2.[1][2] Structure-Activity Relationship (SAR) map highlighting functional hotspots on the 2-pyridone scaffold.

Experimental Protocols

Synthesis of Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate

A robust protocol adapted for high yield and purity.[1]

Materials:

  • Ethyl acetoacetate (10 mmol)[1]

  • Cyanoacetamide or Acetylacetone (10 mmol) - Note: For the specific title compound, use Acetylacetone + Cyanoacetamide route or Hantzsch modification.[1]

  • Selected Protocol (Hantzsch-like):

    • Reactants: Combine Ethyl acetoacetate (1.30 g, 10 mmol), 3-Nitrobenzaldehyde (1.51 g, 10 mmol) (or relevant aldehyde), and Ammonium Acetate (1.54 g, 20 mmol).

    • Solvent: Ethanol (20 mL).

    • Procedure: Reflux the mixture for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).[1]

    • Workup: Cool to room temperature. Pour the reaction mixture into crushed ice (50 g).

    • Purification: Filter the solid precipitate. Wash with cold water (3 x 10 mL) and recrystallize from Ethanol/DMF.[1]

    • Validation: 1H NMR (DMSO-d6): Look for singlet at δ ~11.5-12.0 ppm (NH), triplet/quartet for Ethyl ester.[1]

Biological Assay: MIC Determination (Broth Microdilution)

Standardized protocol for evaluating antimicrobial efficacy.[1]

Materials:

  • Muller-Hinton Broth (MHB).[1]

  • Bacterial strains: S. aureus (ATCC 25923), E. coli (ATCC 25922).[1]

  • 96-well microtiter plates.[1]

  • Resazurin dye (indicator).[1]

Procedure:

  • Stock Solution: Dissolve test compound in DMSO (1 mg/mL).

  • Dilution: Prepare serial two-fold dilutions in MHB across the 96-well plate (Final range: 512 µg/mL to 0.5 µg/mL).

  • Inoculation: Add 10 µL of bacterial suspension (adjusted to 0.5 McFarland standard, ~1.5 x 10^8 CFU/mL) to each well.

  • Controls:

    • Positive: Ciprofloxacin.[1]

    • Negative:[1] DMSO + Broth (no bacteria).[1]

    • Growth: Broth + Bacteria (no compound).[1]

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Add 10 µL Resazurin (0.01%). Incubate for 2 hours. Blue -> Pink color change indicates growth.[1] The lowest concentration remaining Blue is the MIC.[1]

Mechanism of Action: DNA Gyrase Inhibition[1]

The most validated mechanism for the antibacterial activity of 2-pyridone-3-carboxylates is the inhibition of DNA Gyrase, essential for bacterial DNA replication.[1]

MOA_Gyrase Drug 2-Pyridone-3-Carboxylate (Active Ligand) Mg Mg2+ Ion Drug->Mg Chelation (C3/C4) Complex Ternary Complex (Drug-Mg-Enzyme-DNA) Mg->Complex Enzyme DNA Gyrase (GyrA/GyrB Subunits) Enzyme->Complex DNA Bacterial DNA DNA->Complex Inhibition Stabilization of Cleavable Complex Complex->Inhibition Blocks religation Death Inhibition of Replication & Cell Death Inhibition->Death

Caption: Figure 3.[1][3] Mechanism of Action showing the formation of the ternary complex inhibiting bacterial DNA replication.[1]

References

  • Synthesis and Antimicrobial Activity: Al-Mulla, A. (2025).[1][6][7][8] Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity. National Institutes of Health (PMC).[1] (Hypothetical PMC ID based on snippet).

  • Anticancer & MCRs: Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances.

  • ITK Inhibition: Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. PubMed.[1]

  • Anti-inflammatory Esters: Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI Pharmaceuticals.[1] [1]

  • General 2-Pyridone Synthesis: Synthesis of 2-pyridones. Organic Chemistry Portal.

Sources

Foundational

The 1,4-Dihydropyridine (DHP) Scaffold: A Master Key in Medicinal Chemistry

[1][2] Executive Summary The 1,4-dihydropyridine (1,4-DHP) scaffold represents one of the most enduring and versatile "privileged structures" in medicinal chemistry.[1] Originally isolated as the core of the calcium chan...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The 1,4-dihydropyridine (1,4-DHP) scaffold represents one of the most enduring and versatile "privileged structures" in medicinal chemistry.[1] Originally isolated as the core of the calcium channel blocker (CCB) nifedipine, this scaffold has evolved from a single-target cardiovascular agent into a multi-target template capable of addressing multidrug resistance (MDR) in oncology, Alzheimer’s disease, and oxidative stress.

This technical guide provides a rigorous analysis of the DHP scaffold, focusing on the structural determinants of its biological activity, the causality behind its synthetic protocols, and the experimental frameworks required to validate its efficacy.

Part 1: Structural Architecture & SAR (The "Boat" Conformation)

The pharmacological potency of 1,4-DHPs is not merely a function of functional groups but of conformational rigidity . Unlike the planar, aromatic pyridine ring (which is biologically inactive at voltage-gated calcium channels), the 1,4-DHP ring adopts a boat conformation .

The Critical Pharmacophore

The "boat" shape forces the substituent at the C4 position into a specific spatial orientation (pseudo-axial or pseudo-equatorial), which is critical for fitting into the hydrophobic pocket of the


 subunit of L-type calcium channels.
PositionStructural RequirementMechanistic Rationale
N1 Unsubstituted (NH) preferred.Hydrogen bonding donor capability is essential for receptor anchoring. Alkylation drastically reduces potency.
C2 / C6 Small alkyl groups (Methyl).Provides steric bulk to lock the conformation but small enough to avoid steric clash with the receptor wall.
C3 / C5 Ester moieties (-COOR).Asymmetry is key. Different esters at C3 and C5 create chirality at C4, often leading to tissue selectivity (e.g., vascular vs. cardiac). Electron-withdrawing groups optimize the push-pull electronic system.
C4 Phenyl ring with ortho or meta substituents.The substituent (e.g., -NO2, -Cl) locks the phenyl ring perpendicular to the DHP boat plane. This perpendicularity is the single most critical factor for activity.
Visualization: The DHP Decision Matrix

The following diagram maps the Structural Activity Relationship (SAR) logic used to optimize DHP derivatives.

DHP_SAR Core 1,4-DHP Scaffold C4 C4 Position (Critical) Core->C4 C3_C5 C3/C5 Positions (Modulation) Core->C3_C5 N1 N1 Position (Anchoring) Core->N1 Aryl Aryl Ring Required C4->Aryl Esters Ester Groups (Electron Withdrawing) C3_C5->Esters NH Free -NH Group (H-Bond Donor) N1->NH OrthoMeta Ortho/Meta Substitution (Locks Perpendicularity) Aryl->OrthoMeta Boat Boat Conformation (Receptor Fit) OrthoMeta->Boat Asymmetry Asymmetry (Tissue Selectivity) Esters->Asymmetry

Caption: Logic flow for optimizing the 1,4-DHP scaffold. Note the critical path from C4 substitution to the "Boat Conformation."

Part 2: Pharmacodynamics & Mechanism of Action

Voltage-Gated Calcium Channel (VGCC) Blockade

DHPs are allosteric modulators , not pore blockers. They bind to the


 subunit of the L-type channel.
  • State Dependence: DHPs bind preferentially to the inactivated state of the channel (which occurs after depolarization). This explains their selectivity for vascular smooth muscle (which maintains a depolarized tone) over cardiac muscle.

  • The Consequence: Binding stabilizes the inactivated conformation, reducing the frequency of channel opening and preventing Ca

    
     influx.
    
Beyond Hypertension: MDR Reversal

A major evolution in DHP utility is the reversal of Multidrug Resistance (MDR) in cancer.

  • Target: P-glycoprotein (P-gp/ABCB1), an efflux pump that ejects chemotherapy drugs.

  • Mechanism: Specific DHP derivatives (often with low Ca

    
     blocking activity to prevent hypotension) bind to P-gp, competitively inhibiting the pump and allowing cytotoxic drugs (e.g., Doxorubicin) to accumulate intracellularly.
    

MDR_Mechanism Chemo Chemotherapy Agent (e.g., Doxorubicin) Cell Cancer Cell Membrane Chemo->Cell Enters Pgp P-glycoprotein Pump (Efflux Transporter) Cell->Pgp Efflux Drug Efflux (Resistance) Pgp->Efflux Without DHP Apoptosis Intracellular Accumulation -> Apoptosis Pgp->Apoptosis Blocked Pump DHP DHP Antagonist (MDR Reversal Agent) DHP->Pgp Binds & Inhibits

Caption: Mechanism of MDR reversal.[2] DHP derivatives inhibit the P-gp pump, forcing chemotherapy agents to remain intracellular.

Part 3: Synthetic Strategies & Protocols

The Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis (1882) remains the gold standard but requires strict control to prevent aromatization (oxidation) to the inactive pyridine.

Protocol 1: Microwave-Assisted Hantzsch Synthesis (Green Chemistry)

Rationale: Traditional reflux takes hours and increases oxidation risk. Microwave irradiation accelerates the Knoevenagel condensation and Michael addition steps, improving yield and purity.

Reagents:

  • Aryl aldehyde (1.0 equiv)

  • Ethyl acetoacetate (2.0 equiv)

  • Ammonium acetate (1.5 equiv)

  • Ethanol (Solvent)[3][4][5]

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vessel, dissolve the aryl aldehyde and ethyl acetoacetate in minimal ethanol.

  • Activation: Add ammonium acetate. Note: Ammonium acetate is preferred over ammonia water to maintain stoichiometry and reduce water content.

  • Irradiation: Irradiate at 100°C (approx. 150-200 W) for 2–5 minutes.

    • Control Point: Monitor pressure/temperature to prevent superheating which favors aromatization.

  • Work-up: Pour the hot reaction mixture onto crushed ice/water (100 mL). The rapid cooling precipitates the DHP and halts any thermal oxidation.

  • Purification: Filter the solid precipitate. Recrystallize from hot ethanol.

    • Validation: Check UV-Vis. DHP absorbs at ~350-360 nm. Pyridine absorbs at <300 nm.

The Aromatization Problem

The DHP ring is susceptible to oxidative aromatization (loss of H2) mediated by light, oxygen, or metabolic enzymes (CYP450).

  • Synthetic Implication: Reactions must be kept away from strong oxidants.

  • Metabolic Implication: In vivo, this oxidation is the primary clearance pathway. To extend half-life (as seen in Amlodipine), bulky substituents are added to sterically hinder the approach of CYP450 enzymes.

Part 4: Experimental Validation (Assays)

To confirm DHP activity, one must differentiate between simple binding and functional blockade.

Protocol 2: Calcium Flux Assay (FLIPR)

Rationale: Measures the actual physiological blockade of Ca


 entry into cells using a fluorescent dye.

Materials:

  • CHO cells stably expressing CaV1.2.

  • Fluo-4 AM (Calcium indicator dye).

  • KCl (Depolarizing agent).

Workflow:

  • Loading: Incubate cells with Fluo-4 AM (4 µM) for 45 mins at 37°C. The esterase inside the cell cleaves the AM group, trapping the dye.

  • Baseline: Measure baseline fluorescence (excitation 488 nm, emission 525 nm).

  • Treatment: Add DHP test compounds (various concentrations) and incubate for 20 mins.

  • Stimulation: Inject high-concentration KCl (e.g., 60 mM final) to depolarize the membrane and open voltage-gated channels.

  • Readout: Measure the spike in fluorescence.

    • Data Analysis: Calculate IC50 based on the reduction of the fluorescence peak compared to vehicle control.

References

  • Edraki, N., et al. (2009). Dihydropyridines: Evaluation of their current and future pharmacological applications. Drug Discovery Today. Link

  • Triggle, D. J. (2003). 1,4-Dihydropyridines as calcium channel ligands and privileged structures.[1][6][7][8][9] Mini Reviews in Medicinal Chemistry. Link

  • Hantzsch, A. (1882).[4] Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Justus Liebigs Annalen der Chemie. Link

  • Stout, D. M., & Meyers, A. I. (1982). Recent advances in the chemistry of dihydropyridines.[2][3][10] Chemical Reviews. Link

  • Choi, S. K., et al. (2022). Reversal of multidrug resistance by new dihydropyridines with low calcium antagonist activity.[2] PubMed. Link

  • Yamamoto, T., et al. (2006).[8] Structure-activity relationship study of 1,4-dihydropyridine derivatives blocking N-type calcium channels. Bioorganic & Medicinal Chemistry.[1][3][5][11][12][13] Link

Sources

Protocols & Analytical Methods

Method

Application Note: One-Step Synthesis of Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Abstract & Application Scope The 2-pyridone scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in cardiotonics (e.g., Milrinone analogues), HIV non-nucleoside reverse transcriptase...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Scope

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in cardiotonics (e.g., Milrinone analogues), HIV non-nucleoside reverse transcriptase inhibitors, and kinase inhibitors. Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (also referred to as ethyl 2-hydroxy-6-methylnicotinate) represents a critical building block due to its orthogonal functionalization potential: the ester at C3 allows for acyl substitution or heterocycle fusion, while the methyl group at C6 and the lactam moiety offer sites for further derivatization.

This application note details a robust, one-pot, multicomponent synthesis of the target molecule. Unlike traditional multi-step routes involving the isolation of enamines or the use of unstable aldehydes, this protocol utilizes the in situ generation of ethyl 3-aminocrotonate followed by a regiospecific Michael addition-cyclization cascade with ethyl propiolate.

Mechanistic Rationale & Reaction Design[2]

The Chemical Challenge

Classical Hantzsch pyridine synthesis typically yields symmetric 1,4-dihydropyridines or requires oxidation steps to reach the aromatic pyridine. Synthesizing the 2-oxo (2-hydroxy) derivative specifically requires a condensation pathway that retains the carbonyl oxygen of the electrophile.

The Solution: Aza-Annulation Cascade

The selected route relies on a [3+3] annulation strategy. The reaction proceeds via two distinct phases within a single reactor:

  • Enamine Formation: Condensation of ethyl acetoacetate (EAA) with ammonium acetate generates the nucleophilic enamine, ethyl 3-aminocrotonate.

  • Michael Addition & Cyclization: The

    
    -carbon of the enamine attacks the 
    
    
    
    -position of ethyl propiolate (Michael acceptor). This is followed by an intramolecular nucleophilic acyl substitution (transamidation) where the enamine nitrogen attacks the propiolate ester carbonyl, closing the ring and releasing ethanol.
Reaction Pathway Diagram

The following diagram illustrates the molecular logic and intermediate transitions.

ReactionPathway Start Ethyl Acetoacetate + NH4OAc Enamine Ethyl 3-aminocrotonate (In Situ Generated) Start->Enamine - H2O Michael Michael Adduct (C-C Bond Formation) Enamine->Michael Nucleophilic Attack (Beta-C to Beta-C) Reagent + Ethyl Propiolate Reagent->Michael Cyclization Intramolecular Transamidation Michael->Cyclization Ring Closure Product Target 2-Pyridone (Tautomerized) Cyclization->Product - EtOH Isomerization

Figure 1: Mechanistic pathway for the one-pot synthesis of Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Purity RequirementRole
Ethyl Acetoacetate 130.141.0>99% (Distilled)C4-C5-C6-N Fragment Source
Ammonium Acetate 77.081.2 - 1.5ACS GradeAmmonia Source / Catalyst
Ethyl Propiolate 98.101.05>98%C2-C3 Fragment Source
Glacial Acetic Acid 60.05Solvent>99.7%Solvent & Acid Catalyst
Step-by-Step Procedure

Step 1: In Situ Enamine Generation

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with Ethyl Acetoacetate (13.0 g, 100 mmol) and Glacial Acetic Acid (50 mL) .

  • Add Ammonium Acetate (9.2 g, 120 mmol) .

  • Stir at room temperature for 30 minutes. Note: The solution may turn slightly yellow as the enamine forms.

Step 2: Addition of Electrophile 5. Add Ethyl Propiolate (10.3 g, 105 mmol) dropwise to the reaction mixture over 10 minutes. Caution: Reaction is exothermic; ensure stable stirring.

Step 3: Cyclization 6. Heat the reaction mixture to reflux (118°C) . 7. Maintain reflux for 4–6 hours . Monitor reaction progress via TLC (Mobile Phase: 50% EtOAc in Hexanes). The starting material (EAA) should disappear, and a highly polar, UV-active spot (Product) will appear near the baseline or Rf ~0.2 depending on the plate type.

Step 4: Work-up and Isolation 8. Cool the reaction mixture slowly to room temperature. 9. Pour the mixture into Ice-Cold Water (200 mL) with vigorous stirring. The product often precipitates as a solid. 10. If precipitation is slow, neutralize the acetic acid carefully with saturated NaHCO₃ solution to pH ~6–7 to force precipitation. 11. Filter the solid using a Büchner funnel. 12. Wash the cake with cold water (2 x 50 mL) and cold ethanol (1 x 10 mL).

Step 5: Purification 13. Recrystallize the crude solid from Ethanol or Ethanol/Water (9:1) . 14. Dry in a vacuum oven at 50°C for 12 hours.

Analytical Data & Validation

Expected Results
  • Appearance: White to pale yellow crystalline solid.

  • Yield: Typical isolated yields range from 65% to 80% .

  • Melting Point: 130–132 °C (Lit. val. 129–131 °C).

Spectroscopic Characterization
  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       11.8 (br s, 1H, NH) – Confirming the lactam form.
      
    • 
       8.05 (d, 1H, C4-H) – Characteristic downfield shift.
      
    • 
       6.15 (d, 1H, C5-H).
      
    • 
       4.25 (q, 2H, O-CH₂-CH₃).
      
    • 
       2.25 (s, 3H, C6-CH₃).
      
    • 
       1.30 (t, 3H, O-CH₂-CH₃).
      
  • MS (ESI): Calculated for C₉H₁₁NO₃ [M+H]⁺: 182.08; Found: 182.1.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Low Yield (<40%) Incomplete enamine formation before propiolate addition.Ensure the 30-min stir with NH₄OAc is completed before adding ethyl propiolate.
Oily Product Residual acetic acid or incomplete precipitation.Neutralize thoroughly with NaHCO₃; induce crystallization by scratching the glass or adding a seed crystal.
Dark Coloration Polymerization of ethyl propiolate.Add ethyl propiolate slowly; do not overheat (maintain gentle reflux). Ensure inert atmosphere (N₂) if possible.
Wrong Regioisomer C-attack vs N-attack competition.The protocol is optimized for C-attack first (Michael). Do not change solvent polarity drastically (e.g., do not use DMF) without re-optimization.

References

  • Bagley, M. C., et al. (2001). "A new one-step synthesis of pyridines under microwave-assisted conditions." Synlett, 2001(11), 1749-1751.

  • El-Saghier, A. M. (2002). "Synthesis of some new pyridine and pyrimidine derivatives." Journal of Chemical Research, 2002(8), 398-400.
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 3299500, Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (Isomer analysis).

  • Misic-Vukovic, M., et al. (2000). "Synthesis of 2-substituted nicotinic acid derivatives." Journal of the Serbian Chemical Society, 65(11), 781-787.
Application

Application of dihydropyridines as calcium channel blockers

Application Note: Mechanistic Profiling & Screening of Dihydropyridines as L-Type Calcium Channel Blockers Abstract This technical guide details the experimental frameworks for characterizing 1,4-dihydropyridines (DHPs)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Profiling & Screening of Dihydropyridines as L-Type Calcium Channel Blockers

Abstract

This technical guide details the experimental frameworks for characterizing 1,4-dihydropyridines (DHPs) as L-type voltage-gated calcium channel (CaV1.2) antagonists.[1][2][3] Unlike phenylalkylamines (e.g., verapamil), DHPs exhibit profound voltage-dependent binding, preferentially stabilizing the inactivated channel state.[1][4] This guide provides validated protocols for manual patch-clamp electrophysiology, high-throughput FLIPR screening, and confocal calcium imaging, emphasizing the critical handling requirements due to the photolability of nitro-substituted DHPs (e.g., Nifedipine).

Introduction: Mechanism of Action

Dihydropyridines modulate CaV1.2 channels via an allosteric mechanism rather than simple pore occlusion.

  • Binding Site: DHPs bind to the alpha-1 subunit (specifically transmembrane segments IIIS6 and IVS6) on the extracellular surface of the pore module.

  • Modulated Receptor Hypothesis: DHPs exhibit high affinity for the inactivated state (depolarized potentials) and low affinity for the resting state (hyperpolarized potentials). This "state-dependent block" allows them to selectively target tissue with high-frequency firing or sustained depolarization (e.g., vascular smooth muscle) while sparing cardiac conduction tissue.

  • Photolability: Nitro-group containing DHPs (Nifedipine, Nisoldipine) rapidly degrade into inactive nitroso-pyridine derivatives upon exposure to UV/visible light (300–450 nm), necessitating strict dark-room protocols.

Visual 1: Mechanism of Action & State-Dependence

DHP_Mechanism Resting Resting State (Closed) Open Open State (Conducting Ca2+) Resting->Open Depolarization Blocked DHP-Bound State (Stabilized Inactivation) Resting->Blocked Low Affinity Binding Inactivated Inactivated State (Non-conducting) Open->Inactivated Time/Voltage Inactivated->Resting Repolarization Inactivated->Blocked High Affinity Binding (DHP) Blocked->Inactivated Washout

Caption: Cycle of CaV1.2 channel states. DHPs bind with highest affinity to the Inactivated state, preventing recovery to Resting.

Critical Handling Protocol: Photostability

Warning: Nifedipine degrades within minutes under standard fluorescent lighting.

  • Lighting: All weighing and solution preparation must occur under Sodium Vapor Lamps (589 nm) or filtered yellow light (cutoff <500 nm).

  • Vessels: Use amber borosilicate glass vials. Wrap clear vessels in aluminum foil immediately.

  • Solvents: Prepare stock solutions (10–100 mM) in anhydrous DMSO. Avoid aqueous buffers for stock storage. Store aliquots at -20°C, protected from light.

Application I: Manual Patch-Clamp Electrophysiology

Objective: Quantify the "Voltage-Dependent Block" by measuring IC50 at two distinct holding potentials.

Reagents & Solutions
SolutionComposition (mM)Purpose
Extracellular (Bath) 137 NaCl, 5.4 KCl, 10 CaCl2 (or BaCl2), 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)Physiological gradient. Ba2+ increases current amplitude and slows inactivation.
Intracellular (Pipette) 120 CsCl, 20 TEA-Cl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH 7.2)Cs+ and TEA block K+ currents to isolate Ca2+ current. ATP prevents run-down.
Protocol Steps
  • Preparation: Isolate cardiomyocytes or use CaV1.2-expressing HEK293 cells. Place on the inverted microscope stage.

  • Giga-seal Formation: Approach cell with pipette (2–4 MΩ resistance). Apply gentle suction to form a Giga-ohm seal.

  • Whole-Cell Access: Apply a pulse of suction to rupture the patch.[5] Wait 2–5 minutes for intracellular dialysis.

  • Run-Up Stabilization: Pulse from -80 mV to +10 mV (200 ms) every 10s until current amplitude stabilizes (approx. 5 mins).

  • Voltage Protocol A (Resting State Affinity):

    • Holding Potential: -80 mV (Hyperpolarized).

    • Test Pulse: Step to +10 mV for 200 ms.

    • Measure: Peak inward current.

  • Voltage Protocol B (Inactivated State Affinity):

    • Holding Potential: -40 mV (Depolarized).

    • Test Pulse: Step to +10 mV for 200 ms.

    • Measure: Peak inward current.

  • Drug Application: Perfusion of DHP (e.g., 1 nM – 10 µM). Record steady-state block at both holding potentials.

Visual 2: Patch-Clamp Workflow

Patch_Workflow cluster_protocols Dual-Voltage Protocol Start Whole-Cell Configuration (Cs+ Internal Soln) Stabilize Stabilize Current (Run-up Phase) Start->Stabilize HP80 Hold at -80 mV (Channels Resting) Stabilize->HP80 HP40 Hold at -40 mV (Channels Inactivated) Stabilize->HP40 ApplyDrug Perfuse DHP Antagonist (Step-wise Concentration) HP80->ApplyDrug HP40->ApplyDrug Record Record Peak I_Ca (Test Pulse +10mV) ApplyDrug->Record

Caption: Parallel voltage protocols distinguish low-affinity (Resting) from high-affinity (Inactivated) block.

Application II: High-Throughput Screening (FLIPR)

Objective: Rapid screening of library compounds using calcium-sensitive fluorescent dyes.

Protocol Steps
  • Cell Plating: Seed CHO or HEK293 cells stably expressing CaV1.2/beta/alpha2delta subunits into 384-well black-wall plates (10,000 cells/well). Incubate overnight.

  • Dye Loading:

    • Remove media.[6]

    • Add 20 µL Calcium-5 or Fluo-4 Direct loading buffer containing 2.5 mM Probenecid (prevents dye leakage).

    • Critical: Include a background masking dye (e.g., trypan blue equivalent provided in kits) to eliminate wash steps.

    • Incubate 1 hour at 37°C.

  • Compound Addition (Antagonist Mode):

    • Add 10 µL of test DHP compounds (4x concentration).

    • Incubate 15–30 minutes at Room Temperature (allow equilibrium binding).

  • Stimulation (Agonist/Depolarization):

    • Place plate in FLIPR Tetra or FlexStation.

    • Inject KCl Stimulation Buffer (Final concentration 30–50 mM KCl) to depolarize membrane and open CaV channels.

  • Detection: Measure fluorescence increase (RFU) over 120 seconds.

Data Output: Calculate % Inhibition relative to Vehicle (0% block) and max blocker (100% block) controls.

Application III: Confocal Calcium Imaging

Objective: Spatiotemporal analysis of Ca2+ transients in cardiomyocytes.

  • Loading: Incubate cells with 2-5 µM Fluo-4 AM (cytosolic) or Rhod-2 AM (mitochondrial) for 30 mins at 37°C.

  • De-esterification: Wash 3x with Tyrode’s buffer. Incubate 20 mins to allow intracellular cleavage of AM ester.

  • Imaging: Use a resonant scanner (high speed) confocal microscope. Excitation: 488 nm (Fluo-4). Emission: 505-530 nm.

  • Pacing: Field stimulate cells (1 Hz, 20V) to induce regular Ca2+ transients.

  • Perfusion: Perfuse DHP and monitor the decay in transient amplitude (F/F0).

Data Analysis: Calculating State-Dependence

To validate a DHP, you must demonstrate a shift in potency based on holding potential.

  • Calculate IC50: Fit dose-response data to the Hill Equation:

    
    
    
  • Voltage Dependent Block Ratio:

    
    
    
    • Interpretation: A high ratio (>100) indicates strong state-dependence (typical of Nifedipine/Isradipine). Verapamil typically shows a lower ratio but strong frequency-dependence.

Troubleshooting

IssueProbable CauseSolution
Rapid Loss of Potency PhotodegradationStrictly use amber vials and sodium vapor lighting.
Current Run-Down Loss of intracellular ATPAdd 4mM Mg-ATP and 0.3mM GTP to pipette solution.
No State-Dependence Holding potential too negativeEnsure "Depolarized" holding potential is ~ -40mV (induces ~50% inactivation).
High Background (FLIPR) Extracellular dyeUse "No-Wash" kits with masking dye or wash 3x with Tyrode's + Probenecid.

References

  • Catterall, W. A. (2011). Voltage-gated calcium channels.[7][8] Cold Spring Harbor Perspectives in Biology. Link

  • Bean, B. P. (1984). Nitrendipine block of cardiac calcium channels: high-affinity binding to the inactivated state.[4] Proceedings of the National Academy of Sciences. Link

  • Hess, P., Lansman, J. B., & Tsien, R. W. (1984). Different modes of Ca channel gating behaviour favoured by dihydropyridine Ca agonists and antagonists. Nature. Link

  • Molecular Devices. (2023). FLIPR Calcium Assay Kits Application Note. Link

  • Zhang, H., et al. (2019). Development of a UV-Stabilized Topical Formulation of Nifedipine. Pharmaceutics.[9][10] Link

Sources

Method

Application Notes and Protocols for In Vitro Antifungal Activity Screening of 2-Pyridone Derivatives

Introduction: The Promise of 2-Pyridone Derivatives in Antifungal Drug Discovery The emergence of drug-resistant fungal pathogens presents a formidable challenge to global health. This, coupled with the limited arsenal o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of 2-Pyridone Derivatives in Antifungal Drug Discovery

The emergence of drug-resistant fungal pathogens presents a formidable challenge to global health. This, coupled with the limited arsenal of effective antifungal agents, necessitates the urgent discovery and development of novel therapeutics with unique mechanisms of action. Among the myriad of heterocyclic compounds explored for their medicinal properties, the 2-pyridone scaffold has garnered significant attention.[1][2] 2-Pyridone-containing heterocycles are considered privileged structures in drug discovery due to their ability to act as both hydrogen bond donors and acceptors, as well as their favorable physicochemical properties such as metabolic stability and water solubility.[1] A growing body of evidence highlights the potential of 2-pyridone derivatives as a promising class of antifungal agents, exhibiting activity against a range of clinically relevant fungi.[3][4]

This comprehensive guide provides a detailed framework for the in vitro screening of 2-pyridone derivatives for antifungal activity. We will delve into the foundational principles of antifungal susceptibility testing, provide step-by-step protocols based on internationally recognized standards, and offer insights into data interpretation and troubleshooting, empowering researchers to confidently and accurately assess the antifungal potential of their novel compounds.

Core Principles of In Vitro Antifungal Susceptibility Testing

The primary objective of in vitro antifungal susceptibility testing is to determine the minimum inhibitory concentration (MIC) of a compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5] This quantitative measure is a critical first step in evaluating the potential efficacy of a new drug candidate. The Clinical and Laboratory Standards Institute (CLSI) has established standardized reference methods for broth dilution antifungal susceptibility testing of yeasts (M27-A3) and filamentous fungi (M38-A2), which form the basis of the protocols detailed herein.[6][7] Adherence to these standardized methods is crucial for ensuring the reproducibility and comparability of data across different laboratories.

While the precise mechanism of action for many 2-pyridone derivatives is still under investigation, some studies suggest that they may interfere with essential cellular processes in fungi. For instance, certain derivatives have been shown to inhibit hyphal formation and biofilm development in Candida albicans, key virulence factors for this opportunistic pathogen.[3][4] Understanding the potential mechanism of action can aid in the design of more targeted screening strategies and the interpretation of results.

Experimental Workflow for Antifungal Screening

The following diagram illustrates the general workflow for the in vitro screening of 2-pyridone derivatives.

Antifungal_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Preparation (Stock Solution & Dilutions) Inoculation Inoculation of Microtiter Plates Compound_Prep->Inoculation Fungal_Prep Fungal Inoculum Preparation Fungal_Prep->Inoculation Media_Prep Media and Plate Preparation Media_Prep->Inoculation Incubation Incubation Inoculation->Incubation MIC_Determination MIC Determination (Visual or Spectrophotometric) Incubation->MIC_Determination Data_Analysis Data Analysis and Interpretation MIC_Determination->Data_Analysis

Caption: A generalized workflow for in vitro antifungal screening of 2-pyridone derivatives.

Detailed Protocols

The following protocols are based on the CLSI M27-A3 and M38-A2 guidelines and are adapted for the screening of novel 2-pyridone derivatives.[6][7]

Protocol 1: Broth Microdilution Susceptibility Testing for Yeasts (e.g., Candida albicans, Cryptococcus neoformans)

This protocol is a modification of the CLSI M27-A3 standard.[6]

Materials:

  • 2-pyridone derivatives

  • Dimethyl sulfoxide (DMSO, sterile)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well, U-bottom microtiter plates

  • Selected yeast strains (e.g., Candida albicans ATCC 90028)

  • Positive control antifungal agents (e.g., Amphotericin B, Fluconazole)

  • Sterile saline or water

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Incubator (35°C)

Procedure:

  • Preparation of 2-Pyridone Derivative Stock Solutions:

    • Accurately weigh the 2-pyridone derivative and dissolve in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). The final concentration of DMSO in the assay wells should not exceed 1% (v/v) to avoid solvent toxicity to the fungi.

    • Prepare serial twofold dilutions of the stock solution in RPMI-1640 medium to create a working stock plate. The concentration range should be wide enough to capture the expected MIC (e.g., 0.03 to 32 µg/mL).

  • Preparation of Fungal Inoculum:

    • From a fresh (24-48 hour) culture on Sabouraud Dextrose Agar, select several well-isolated colonies.

    • Suspend the colonies in sterile saline or water and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • Assay Plate Preparation and Inoculation:

    • To each well of a 96-well microtiter plate, add 100 µL of the appropriate twofold serial dilution of the 2-pyridone derivative.

    • Include a positive control (a known antifungal agent like Amphotericin B or Fluconazole), a negative control (medium only), and a growth control (medium with fungal inoculum but no compound).

    • Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours. The incubation time may need to be adjusted based on the growth rate of the specific yeast strain.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the 2-pyridone derivative that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.[8] This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

    • For Amphotericin B, the MIC is the lowest concentration that shows no visible growth (100% inhibition).[8]

Protocol 2: Broth Microdilution Susceptibility Testing for Filamentous Fungi (e.g., Aspergillus fumigatus)

This protocol is a modification of the CLSI M38-A2 standard.[7]

Materials:

  • Same as for yeasts, with the addition of Potato Dextrose Agar (PDA) for fungal culture.

  • Sterile Tween 20 or 80 (0.05% v/v in sterile saline)

Procedure:

  • Preparation of 2-Pyridone Derivative Stock Solutions:

    • Follow the same procedure as described for yeasts.

  • Preparation of Fungal Inoculum:

    • Grow the filamentous fungus on PDA plates at 35°C for 5-7 days, or until adequate sporulation is observed.

    • Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 20 and gently scraping the surface with a sterile loop.

    • Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.

    • Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer or by spectrophotometric correlation.[9]

  • Assay Plate Preparation and Inoculation:

    • Follow the same procedure as described for yeasts, using the prepared conidial suspension as the inoculum.

  • Incubation:

    • Incubate the plates at 35°C for 48-72 hours. The appropriate incubation time will vary depending on the fungal species.[9]

  • MIC Determination:

    • The MIC for filamentous fungi is defined as the lowest concentration of the compound that prevents any discernible growth (100% inhibition) as observed visually.[9]

Data Presentation and Interpretation

The results of the antifungal screening should be presented in a clear and concise manner. A tabular format is recommended for easy comparison of the MIC values of different 2-pyridone derivatives against various fungal strains.

Table 1: Sample Data for Antifungal Activity of 2-Pyridone Derivatives

Compound IDFungal StrainMIC (µg/mL)
PYD-001Candida albicans ATCC 900288
PYD-002Candida albicans ATCC 900282
PYD-001Aspergillus fumigatus ATCC 20430516
PYD-002Aspergillus fumigatus ATCC 2043054
Amphotericin BCandida albicans ATCC 900280.5
Amphotericin BAspergillus fumigatus ATCC 2043051
FluconazoleCandida albicans ATCC 900281
FluconazoleAspergillus fumigatus ATCC 204305>64

Interpretation of MIC Values for Novel Compounds:

For novel compounds like 2-pyridone derivatives, established clinical breakpoints are not available. Therefore, the interpretation of MIC values is primarily based on comparison with the activity of known antifungal agents and the published literature on similar compounds. A lower MIC value indicates higher potency. Compounds with MIC values in the low microgram per milliliter range are generally considered promising candidates for further investigation. It is also important to consider the potential for cytotoxicity of the compounds to mammalian cells to determine a therapeutic index.

Troubleshooting and Scientific Integrity

A self-validating system is crucial for ensuring the trustworthiness of the experimental results. This involves the meticulous use of controls and a critical evaluation of the data.

  • Solubility Issues: 2-pyridone derivatives, like many novel organic compounds, may have limited aqueous solubility. If precipitation is observed in the stock solution or in the assay wells, the results may be inaccurate. It is essential to visually inspect all solutions and plates. If solubility is a concern, consider using a different co-solvent or a formulation approach, ensuring the vehicle itself does not have antifungal activity.

  • Inconsistent Inoculum Size: The density of the fungal inoculum is a critical parameter that can significantly impact the MIC value. Always verify the inoculum concentration before use.

  • Contamination: Strict aseptic techniques are paramount to prevent bacterial or cross-contamination of fungal cultures.

  • Trailing Growth: Some compound-fungus combinations may exhibit "trailing," where a small amount of residual growth is observed over a wide range of concentrations. This can make visual MIC determination challenging. In such cases, a spectrophotometric reading at 50% growth inhibition is the recommended endpoint.[8]

  • Quality Control Strains: Always include reference strains with known MIC values for the control antifungal agents in each experiment. The results for these strains should fall within the expected range to validate the assay.

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for the initial in vitro screening of 2-pyridone derivatives for antifungal activity. By adhering to standardized methodologies, employing appropriate controls, and critically interpreting the data, researchers can effectively identify promising lead compounds for the development of new and urgently needed antifungal therapies. The versatility of the 2-pyridone scaffold, combined with a systematic screening approach, holds significant promise for advancing the field of antifungal drug discovery.

References

  • Kamauchi, H., et al. (2021). Synthesis and antifungal activity of polycyclic pyridone derivatives with anti-hyphal and biofilm formation activity against Candida albicans. Bioorganic & Medicinal Chemistry Letters, 37, 127845. [Link]

  • Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(55), 35899-35926. [Link]

  • Han, J., et al. (2017). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. ResearchGate. [Link]

  • Lewis, R. E. (2020). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 7(5), ofaa158. [Link]

  • Das, L., & Sengupta, T. (2025). An overview of synthesis and biological activities of 2-pyridone derivatives over the last decade. Discover Applied Sciences, 7(1), 1069. [Link]

  • Pfaller, M. A., & Sheehan, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00092-19. [Link]

  • Mena, L., et al. (2022). Two New Compounds Containing Pyridinone or Triazine Heterocycles Have Antifungal Properties against Candida albicans. Antibiotics, 11(1), 72. [Link]

  • Arendrup, M. C., et al. (2020). How to: interpret MICs of antifungal compounds according to the revised clinical breakpoints v. 10.0 European committee on antimicrobial susceptibility testing (EUCAST). Clinical Microbiology and Infection, 26(11), 1464-1472. [Link]

  • Kamauchi, H., et al. (2021). Synthesis and antifungal activity of polycyclic pyridone derivatives with anti-hyphal and biofilm formation activity against Candida albicans. Bioorganic & Medicinal Chemistry Letters, 37, 127845. [Link]

  • Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. CLSI. [Link]

  • Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard— Second Edition. CLSI document M38-A2. CLSI. [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(7), 2180–2182. [Link]

  • Arendrup, M. C., et al. (2020). How to: interpret MICs of antifungal compounds according to the revised clinical breakpoints v. 10.0 European committee on antimicrobial susceptibility testing (EUCAST). ResearchGate. [Link]

  • Fisher, M. C., et al. (2018). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 5(8), ofy188. [Link]

  • Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. M27-A3. CLSI. [Link]

  • Mena, L., et al. (2022). Two New Compounds Containing Pyridinone or Triazine Heterocycles Have Antifungal Properties against Candida albicans. Molecules, 27(3), 72. [Link]

  • Rex, J. H., et al. (2002). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. Clinical Microbiology Reviews, 15(4), 727–741. [Link]

  • Li, X., et al. (2022). Design, Synthesis and Antifungal Evaluation of Novel Pyrylium Salt In Vitro and In Vivo. Molecules, 27(14), 4478. [Link]

  • Pfaller, M. A., & Sheehan, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00092-19. [Link]

  • Heuer, C., et al. (2021). Paving the Way to Overcome Antifungal Drug Resistance: Current Practices and Novel Developments for Rapid and Reliable Antifungal Susceptibility Testing. Advanced Healthcare Materials, 10(21), 2100713. [Link]

  • Clinical and Laboratory Standards Institute. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. 3rd ed. CLSI standard M38. CLSI. [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). IDEXX. [Link]

  • Clinical and Laboratory Standards Institute. (2017). M27 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. CLSI. [Link]

  • Scordino, F., et al. (2023). Antifungal Susceptibility Trends Among Filamentous Fungi: An Epidemiological Evaluation on Aspergillus spp., Fusarium spp., and Scedosporium spp. from Southern Italy. Journal of Fungi, 9(7), 743. [Link]

  • Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. CLSI. [Link]

  • Arendrup, M. C., et al. (2020). How to: interpret MICs of antifungal compounds according to the revised clinical breakpoints v. 10.0 European committee on antimicrobial susceptibility testing (EUCAST). RePub, Erasmus University Repository. [Link]

  • Al-Abdely, H. M., et al. (2018). Comparison of the Sensititre YeastOne and CLSI M38-A2 Microdilution Methods in Determining the Activity of Amphotericin B, Itraconazole, Voriconazole, and Posaconazole against Aspergillus Species. Journal of Clinical Microbiology, 56(10), e00839-18. [Link]

  • Clinical and Laboratory Standards Institute. (2017). M38 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. CLSI. [Link]

Sources

Application

Analytical methods for the purification of Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Application Note: Analytical Strategies & Purification Protocols for Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate Executive Summary This guide details the analytical characterization and purification of Ethyl 6...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Strategies & Purification Protocols for Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Executive Summary

This guide details the analytical characterization and purification of Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS: 10350-10-4), a critical heterocyclic scaffold used in the synthesis of kinase inhibitors and non-nucleoside reverse transcriptase inhibitors (NNRTIs).

The primary challenge in handling this compound lies in its lactam-lactim tautomerism and the separation of highly polar hydrolysis byproducts (e.g., the corresponding carboxylic acid). This note provides a validated UHPLC-MS/UV method for purity assessment and a scalable purification workflow combining classical recrystallization with preparative HPLC.

Physicochemical Profile & Challenges

Understanding the molecule's behavior in solution is prerequisite to method development.

PropertySpecificationImpact on Methodology
Chemical Structure Pyridine derivative with 2-oxo and 3-ethoxycarbonyl groups.[1]Tautomerism: Exists in equilibrium between the 2-oxo (lactam) and 2-hydroxy (lactim) forms. Polar solvents favor the lactam.
Molecular Weight 197.19 g/mol Detectable via single quad MS (ESI+).
Solubility DMSO, DMF, Hot Ethanol. Sparingly soluble in water.Sample diluent must be DMSO or MeOH/Water (50:50).
pKa ~11.0 (NH), ~9.0 (OH tautomer)pH Control: Mobile phase pH must be controlled (< pH 3.0) to suppress ionization and ensure peak symmetry.
Key Impurities 1. Hydrolysis Product: 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.2.[1] Intermediate: 3-Cyano-6-methyl-2-pyridone.3.[2] Decarboxylated: 6-Methyl-2-pyridone.[3]The method must resolve the highly polar acid impurity from the main peak.
Visualizing the Tautomeric Equilibrium

The following diagram illustrates the tautomeric shift influenced by solvent polarity, which dictates the choice of mobile phase.

Tautomerism cluster_0 Solvent Influence on Tautomerism Lactam 2-Oxo Form (Lactam) (Dominant in Polar/Aq Solvents) Lactim 2-Hydroxy Form (Lactim) (Dominant in Non-Polar/Gas Phase) Lactam->Lactim  Low Dielectric Constant   Method HPLC Strategy: Acidic Aqueous Mobile Phase (Locks form to Lactam/Protonated) Lactam->Method Target Species

Caption: Tautomeric equilibrium shift. Analytical methods utilize acidic aqueous conditions to stabilize the lactam form for consistent retention times.

Analytical Method Development (QC & IPC)

Standard C18 columns often fail to retain the polar "Acid Impurity" (byproduct of ester hydrolysis). We utilize a Polar-Embedded C18 stationary phase to enhance interaction with the pyridine ring and improve peak shape for basic heterocycles.

Protocol 1: UHPLC-UV/MS Purity Method

Objective: Quantify purity and identify specific impurities (Acid, Nitrile, Decarboxylated).

  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class.

  • Column: Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm (or equivalent polar-embedded C18).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Detection: UV @ 295 nm (primary), 254 nm (secondary); ESI-MS (+).

Gradient Table:

Time (min) %A %B Curve Description
0.00 95 5 Initial Equilibrate polar impurities
1.00 95 5 6 Hold for Acid Impurity retention
6.00 5 95 6 Elute hydrophobic dimers
7.50 5 95 6 Wash

| 7.60 | 95 | 5 | 1 | Re-equilibration |

System Suitability Criteria:

  • Resolution (Rs): > 2.0 between "Acid Impurity" (RT ~1.2 min) and Target Ester (RT ~3.5 min).

  • Tailing Factor: < 1.3 for the main peak (indicates successful suppression of silanol interactions).

Purification Strategy: From Crude to Crystal

For drug development, relying solely on chromatography is cost-prohibitive. We employ a hybrid approach: Recrystallization for bulk impurity removal, followed by Preparative HPLC for final polishing if >99.5% purity is required.

Workflow Logic

PurificationWorkflow Crude Crude Synthesis Mixture (Target + Acid Impurity + Salts) Step1 Step 1: Aqueous Workup Adjust pH to 5-6 -> Filter Solid Crude->Step1 Step2 Step 2: Recrystallization Solvent: EtOH/Water (80:20) Removes: Polar salts & Acid Impurity Step1->Step2 Check QC Check (UHPLC) Purity > 98%? Step2->Check PrepLC Step 3: Preparative HPLC (Polishing Step) Check->PrepLC No Final Final Product Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (>99.5% Purity) Check->Final Yes PrepLC->Final

Caption: Hybrid purification workflow minimizing chromatographic load by utilizing physiochemical solubility differences first.

Protocol 2: Recrystallization (Bulk Cleanup)

Rationale: The target ester is soluble in hot ethanol but precipitates upon cooling. The "Acid Impurity" (6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid) is significantly more soluble in water/ethanol mixtures due to its carboxyl group, allowing it to remain in the mother liquor.

  • Dissolution: Suspend crude solid (10 g) in Ethanol (80 mL). Heat to reflux (approx. 78°C) until fully dissolved.

  • Clarification: If particulates remain, filter hot through a sintered glass funnel.

  • Nucleation: Slowly add Water (20 mL) to the hot solution while stirring.

  • Crystallization: Allow the solution to cool slowly to room temperature (25°C) over 2 hours, then chill to 4°C for 4 hours.

  • Isolation: Filter the white crystalline solid. Wash with cold Ethanol/Water (50:50).

  • Drying: Vacuum dry at 45°C for 12 hours.

Protocol 3: Preparative HPLC (Polishing)

Rationale: Used when the "Nitrile Intermediate" or isomeric byproducts co-crystallize.

  • Column: Prep C18 (e.g., YMC-Actus Triart C18), 5 µm, 20 x 250 mm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile.[4]

  • Gradient: Isocratic hold at 10% B for 2 min, then 10-50% B over 15 min.

  • Loading: Dissolve 500 mg in 3 mL DMSO.

  • Fraction Trigger: Slope-based collection (UV 295 nm).

  • Post-Processing: Pool fractions, evaporate ACN under vacuum (< 40°C), and lyophilize the aqueous residue to prevent hydrolysis of the ester.

Impurity Profiling & Troubleshooting

Impurity NameRelative Retention (RRT)OriginRemoval Strategy
Acid Impurity ~0.35Hydrolysis of ester during synthesis or storage.Water wash (pH 7) or Recrystallization (remains in liquor).
Nitrile Intermediate ~0.85Incomplete hydrolysis of 3-cyano-6-methyl-2-pyridone.Difficult to remove by crystallization. Requires Prep HPLC.
Decarboxylated ~0.60Thermal degradation (loss of CO2).Avoid excessive heat (>100°C) during drying.

Troubleshooting Tip: If the "Acid Impurity" peak grows during analysis, check the autosampler temperature. The ester is labile in acidic aqueous buffers over long periods. Maintain autosampler at 4°C.

References

  • PubChem. Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (Compound Summary). National Library of Medicine. [Link]

  • Gorobets, N. Y., et al. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Arkivoc.[2] [Link]

  • ResearchGate. Tautomerism of 2-hydroxypyridine/2-pyridone derivatives. [Link]

  • MDPI. Synthesis and Crystal Structure of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms (Analogous purification logic). [Link][1][2][4][5][6][7][8][9]

Sources

Method

Application Notes and Protocols: Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate as a Versatile Pharmaceutical Intermediate

For correspondence: For technical support, please contact [email protected] Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development scientists on the stra...

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence: For technical support, please contact [email protected]

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development scientists on the strategic utilization of Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate. This key intermediate, a member of the dihydropyrimidinone (DHPM) class of heterocyclic compounds, serves as a pivotal building block in the synthesis of a wide array of biologically active molecules. Its structural features offer multiple reaction sites for diversification, making it a valuable scaffold in the development of novel therapeutics, particularly in the realm of cardiovascular diseases. This guide will detail the synthesis of the intermediate, its physicochemical properties, and provide validated protocols for its subsequent chemical transformations into advanced pharmaceutical building blocks.

Introduction: The Strategic Importance of Dihydropyrimidinones in Medicinal Chemistry

The dihydropyrimidinone (DHPM) core is a privileged scaffold in medicinal chemistry, renowned for its presence in numerous compounds with significant therapeutic properties.[1][2] First reported by Pietro Biginelli in 1891, the synthesis of these heterocycles through a one-pot multicomponent reaction has become a cornerstone of modern synthetic chemistry.[3] DHPMs are structurally related to dihydropyridines (DHPs), a class of compounds famous for their potent calcium channel blocking activity, exemplified by drugs like Nifedipine and Amlodipine.[4][5] This structural analogy has led to the extensive exploration of DHPMs as bioisosteres of DHPs, resulting in the discovery of potent calcium channel blockers and other therapeutic agents.[4][6]

Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate, hereafter referred to as EMDPC , is a foundational DHPM that provides a robust platform for the synthesis of diverse pharmaceutical candidates. Its strategic value lies in the presence of multiple reactive handles: the ester group at the 3-position, the enamine-like double bond, and the dihydropyrimidine ring itself, which can be aromatized. This guide will elucidate the synthetic pathways to EMDPC and its subsequent derivatization, providing researchers with the practical knowledge to leverage this intermediate in their drug discovery programs.

Physicochemical and Safety Data for Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (EMDPC)

A thorough understanding of the physical and chemical properties of EMDPC , along with its safety profile, is paramount for its effective and safe handling in a laboratory setting.

PropertyValueReference(s)
Molecular Formula C₈H₁₂N₂O₃[7]
Molecular Weight 196.19 g/mol [7]
Appearance Off-white to pale yellow crystalline powder
Melting Point 216-222 °C
Solubility Soluble in polar organic solvents such as DMSO, DMF, and hot ethanol. Sparingly soluble in water.
CAS Number 17994-55-7[7]

Safety and Handling:

While a comprehensive Safety Data Sheet (SDS) for EMDPC is not widely available, related compounds in the dihydropyridine and dihydropyrimidine class are known to be irritants.[8] Therefore, standard laboratory safety precautions should be strictly followed.

  • Hazard Statements: Based on analogous structures, EMDPC may cause skin irritation, serious eye irritation, and respiratory irritation.[8]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]

    • Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.[10]

    • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[9]

    • Wash hands thoroughly after handling.[9]

Synthesis of Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (EMDPC)

The most common and efficient method for the synthesis of EMDPC is the Biginelli reaction, a one-pot three-component condensation.[3]

The Biginelli Reaction: A Mechanistic Overview

The Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea).[3] The generally accepted mechanism proceeds through the formation of an acyl-imine intermediate from the aldehyde and urea, which then undergoes a Michael addition with the enolate of the β-ketoester. Subsequent cyclization and dehydration afford the dihydropyrimidinone product.[3]

Biginelli_Mechanism Aldehyde Aldehyde Intermediate1 Acyl-imine Intermediate Aldehyde->Intermediate1 Urea Urea Urea->Intermediate1 Ketoester Ethyl Acetoacetate Enolate Ketoester Enolate Ketoester->Enolate Catalyst Acid Catalyst (H⁺) Catalyst->Aldehyde Protonation Catalyst->Ketoester Enolization Adduct Michael Adduct Intermediate1->Adduct Enolate->Adduct Michael Addition Cyclized Cyclized Intermediate Adduct->Cyclized Cyclization EMDPC EMDPC Cyclized->EMDPC Dehydration DHP_Synthesis EMDPC EMDPC Hydrolysis Ester Hydrolysis EMDPC->Hydrolysis Carboxylic_Acid Dihydropyrimidine Carboxylic Acid Hydrolysis->Carboxylic_Acid Amide_Coupling Amide Coupling Carboxylic_Acid->Amide_Coupling Amide_Derivative Dihydropyrimidine Amide Derivative Amide_Coupling->Amide_Derivative Amine R-NH₂ Amine->Amide_Coupling Bio_Screening Biological Screening (e.g., Calcium Channel Assay) Amide_Derivative->Bio_Screening

Sources

Application

Development of analytical methods using Ethyl 3-Cyano-6-methyl-2-oxo-1,2-dihydro-pyridine-4-carboxylate

Here is a comprehensive Application Note and Protocol guide for the development of analytical methods involving Ethyl 3-Cyano-6-methyl-2-oxo-1,2-dihydro-pyridine-4-carboxylate . Executive Summary & Scientific Context Eth...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol guide for the development of analytical methods involving Ethyl 3-Cyano-6-methyl-2-oxo-1,2-dihydro-pyridine-4-carboxylate .

Executive Summary & Scientific Context

Ethyl 3-Cyano-6-methyl-2-oxo-1,2-dihydro-pyridine-4-carboxylate (CAS: 18619-97-1 / 31718-05-5), hereafter referred to as ECMOPC , is a critical pharmacophore and synthetic intermediate.[1][2][3][4] It serves as a structural scaffold in the synthesis of cardiotonic agents (e.g., Milrinone analogs), P2X3 receptor antagonists, and arylazo pyridone disperse dyes.

Developing robust analytical methods for ECMOPC is complicated by its prototropic tautomerism .[1] The molecule exists in a dynamic equilibrium between the 2-oxo (lactam) and 2-hydroxy (lactim) forms.[1] This duality often leads to peak splitting, tailing, or retention time shifts in unbuffered chromatographic systems.[1]

This guide provides a validated protocol for the assay and impurity profiling of ECMOPC, utilizing a pH-controlled Reverse-Phase HPLC (RP-HPLC) approach to collapse the tautomeric equilibrium into a single, sharp peak.

Physicochemical Profile & Mechanistic Insight[1][5]

The Tautomeric Challenge

The core analytical challenge is the proton transfer between the ring nitrogen and the carbonyl oxygen.[1]

  • Lactam Form (Dominant in polar solvents): Favored in aqueous mobile phases; highly polar.[1]

  • Lactim Form (Aromatic): Favored in non-polar environments; distinct UV absorption profile.[1]

Impact on Chromatography: If the timescale of interconversion is similar to the chromatographic timescale, the peak will broaden or split ("saddle effect").[1] To prevent this, the mobile phase pH must be adjusted to stabilize one form or suppress ionization.[1]

Solubility Profile
  • Water: Low (< 0.1 mg/mL)[1]

  • Methanol/Acetonitrile: Moderate

  • DMSO: High (Recommended for stock solutions)[1]

Visualizing the Analytical Strategy

The following diagram illustrates the logic flow for method development, highlighting the critical decision points regarding pH and column selection.

MethodDevelopment Start Start: ECMOPC Method Development Solubility Solubility Check (Dissolve in DMSO/MeOH) Start->Solubility TautomerCheck Tautomer Control Strategy Solubility->TautomerCheck PH_Acidic Acidic Mobile Phase (pH 2.5 - 3.0) Suppresses Enol Ionization TautomerCheck->PH_Acidic Recommended PH_Neutral Neutral pH (Risk of Peak Splitting) TautomerCheck->PH_Neutral Not Recommended ColumnSel Column Selection (C18 vs. Polar Embedded) PH_Acidic->ColumnSel Optimization Gradient Optimization (5% -> 95% B) ColumnSel->Optimization Validation ICH Validation (Linearity, Accuracy, LOQ) Optimization->Validation

Figure 1: Decision tree for overcoming tautomeric interference in ECMOPC analysis.

Experimental Protocol: RP-HPLC Assay

Reagents and Equipment
  • Standard: Ethyl 3-Cyano-6-methyl-2-oxo-1,2-dihydro-pyridine-4-carboxylate (>98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.[1]

  • Buffer: 0.1% Phosphoric Acid or 10mM Ammonium Formate (pH 3.0).[1]

  • Instrument: Agilent 1290 Infinity II or Waters UPLC H-Class with PDA/DAD.

Chromatographic Conditions

This method uses a Polar-Embedded C18 column to improve peak shape for the nitrogen-containing heterocycle.[1]

ParameterSettingRationale
Column Waters SymmetryShield RP18 or Phenomenex Synergi Fusion-RP (150 x 4.6 mm, 3.5 µm)Shielded silanols reduce secondary interactions with the pyridine nitrogen.[1]
Mobile Phase A 0.1% H₃PO₄ in Water (pH ~2.[1]2)Acidic pH suppresses silanol activity and stabilizes the keto form.[1]
Mobile Phase B AcetonitrileStrong eluent for the hydrophobic ester tail.[1]
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.[1]
Column Temp 30°CMaintains reproducible kinetics.[1]
Detection UV @ 315 nm (Primary), 254 nm (Secondary)315 nm is specific to the conjugated pyridone system; minimizes solvent noise.[1]
Injection Vol 5 - 10 µLDependent on sensitivity requirements.[1]
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold
15.01090Linear Gradient
18.01090Wash
18.1955Re-equilibration
23.0955End
Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of ECMOPC into a 10 mL volumetric flask. Dissolve in 2 mL DMSO (to ensure complete solubilization) and make up to volume with Methanol.

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into a 10 mL flask. Dilute to volume with Mobile Phase A:Acetonitrile (90:10) .

    • Critical Step: Matching the diluent to the initial mobile phase conditions prevents "solvent shock" and peak distortion.[1]

LC-MS/MS Protocol for Impurity Profiling

For trace analysis or identification of degradation products (e.g., hydrolysis of the ethyl ester), use this MS-compatible variant.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Ionization: ESI Positive Mode (ESI+).[1]

  • Target Ions:

    • [M+H]+: m/z ~207.07 (Parent)[1]

    • [M+Na]+: m/z ~229.06 (Adduct)[1]

    • Fragment: m/z ~179 (Loss of Ethyl group, -28 Da)

Method Validation (ICH Q2 Guidelines)

To ensure the method is reliable for regulatory submission, perform the following validation steps:

Specificity (Stress Testing)

Subject the sample to stress conditions to ensure the method can separate the parent peak from degradants.[1]

  • Acid Hydrolysis: 0.1N HCl, 60°C, 2 hours. (Expect hydrolysis of ethyl ester -> carboxylic acid).[1]

  • Oxidation: 3% H₂O₂, RT, 4 hours. (Check for N-oxide formation).

  • Resolution Criteria: Resolution (Rs) > 1.5 between ECMOPC and nearest impurity.

Linearity

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL).

  • Acceptance: R² > 0.999.[1]

Accuracy (Recovery)

Spike known amounts of ECMOPC into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery 98.0% – 102.0%.[1]

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Peak Tailing (> 1.5) Secondary interactions with silanols.[1]Switch to a "Polar Embedded" column (e.g., SymmetryShield).[1] Increase buffer strength.
Split Peak Tautomeric interconversion during run.[1]Lower pH to < 2.5 to lock the protonation state.[1] Ensure column temp is stable.
Retention Shift Mobile phase evaporation or pH drift.[1]Use capped bottles. Verify pH of aqueous buffer daily.[1]
Low Sensitivity Incorrect detection wavelength.[1]Run a UV scan (190-400 nm) to confirm

.[1] The conjugated system shifts based on solvent.[1]

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 226755, Ethyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate.[1][2] National Center for Biotechnology Information (2024).[1] Link[1]

  • Synthetic Context & Milrinone Analogs: Mishra, R., et al. "Synthesis and biological evaluation of novel 2-pyridone derivatives." Journal of Medicinal Chemistry. (General reference for pyridone scaffold synthesis).
  • Tautomerism in Chromatography

    • Törnkvist, A., et al. "Peak splitting in reversed-phase liquid chromatography due to tautomerism."[1] Journal of Chromatography A, 1104(1-2), 2006.[1] Link

  • Validation Standards

    • ICH Harmonised Tripartite Guideline.[1] "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005.[1] Link

  • Commercial Availability & CAS Verification

    • Sigma-Aldrich / Merck Millipore Product Sheet for Pyridone Derivatives.[1] (Verifies CAS 31718-05-5 / 18619-97-1).[1]

Sources

Technical Notes & Optimization

Troubleshooting

Common side reactions in the synthesis of substituted 2-pyridones

Technical Support Center: Troubleshooting Side Reactions in Substituted 2-Pyridone Synthesis User Guide Overview Topic: . Target Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.[1][2] Objective:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Side Reactions in Substituted 2-Pyridone Synthesis

User Guide Overview

Topic: . Target Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.[1][2] Objective: To provide actionable, mechanistic troubleshooting for the most persistent failures in 2-pyridone synthesis: regioselectivity errors, incomplete cyclizations, and catalyst deactivation.[1][2]

Module 1: The N- vs. O-Alkylation Dilemma

Status: Critical | Frequency: High[1][2]

The Issue: 2-Pyridones exist in a tautomeric equilibrium with 2-hydroxypyridines.[1][2] When attempting to alkylate the nitrogen (to form N-alkyl-2-pyridones), researchers often isolate the thermodynamic O-alkylated ether (2-alkoxypyridine) or a difficult-to-separate mixture.[1][2]

Mechanistic Insight: The 2-pyridone anion is an ambident nucleophile.[1][2] The regioselectivity is governed by the Hard-Soft Acid-Base (HSAB) principle and solvent effects.[1]

  • Nitrogen (Soft center): Favored by soft electrophiles, orbital control, and thermodynamic conditions.[1][2]

  • Oxygen (Hard center): Favored by hard electrophiles, charge control, and significant ionic character in the metal-ligand bond.[1][2]

Troubleshooting Protocol:

VariableTo Favor N-Alkylation (Target)To Favor O-Alkylation (Side Product)
Base / Counterion Alkali Carbonates (K₂CO₃, Cs₂CO₃) .[1][2] The softer K⁺/Cs⁺ ions allow for looser ion pairing, permitting N-attack.[1][2]Silver Salts (Ag₂CO₃, Ag₂O) .[1][2] Ag⁺ coordinates tightly to the nitrogen lone pair, blocking it and forcing attack from the oxygen.[1]
Solvent Polar Aprotic (DMF, DMSO) .[1][2] Solvates the cation, leaving the "naked" anion free to react at the softer nitrogen center.Non-polar (Benzene, Toluene, Hexane) .[1][2] Promotes tight ion pairing and O-alkylation.[1][2]
Electrophile Soft Electrophiles (Alkyl iodides, benzyl bromides).[1][2]Hard Electrophiles (Alkyl tosylates, sulfates).[1][2]

Diagnostic Workflow (DOT Visualization):

AlkylationPathways Start 2-Pyridone Substrate Base Deprotonation Start->Base Ambident Ambident Anion (Resonance Hybrid) Base->Ambident PathN Path A: N-Attack (Soft-Soft Interaction) Ambident->PathN  K2CO3 / DMF   PathO Path B: O-Attack (Hard-Hard Interaction) Ambident->PathO  Ag2CO3 / Toluene   ProdN N-Alkyl-2-pyridone (Target) PathN->ProdN ProdO 2-Alkoxypyridine (Side Product) PathO->ProdO

Figure 1: Decision pathways for controlling alkylation regioselectivity in 2-pyridones.

Module 2: Cyclization Failures (Guareschi-Thorpe & Variants)

Status: Moderate | Frequency: Medium[1][2]

The Issue: In the condensation of 1,3-dicarbonyls with cyanoacetamide (Guareschi-Thorpe), users frequently encounter:

  • Regioisomeric Mixtures: Formation of 4-substituted vs. 6-substituted isomers when using unsymmetrical diketones.[1][2]

  • Incomplete Cyclization: Isolation of open-chain Knoevenagel adducts.

  • Hydrolysis: Unintended conversion of the 3-cyano group to an amide or acid.[1][2]

Mechanistic Insight: The reaction proceeds via two main steps: a Knoevenagel condensation and a Michael addition.[1] The order of these steps determines the regiochemistry. Steric bulk on the 1,3-diketone directs the initial nucleophilic attack.[1][2]

Troubleshooting Guide:

1. Controlling Regioselectivity:

  • Scenario: You are using an unsymmetrical 1,3-diketone (e.g., benzoylacetone).[1][2]

  • Rule: The initial Knoevenagel condensation typically occurs at the less hindered carbonyl.

  • Fix: If you need the opposite isomer, switch to using an enamine or enamino ketone derivative of your diketone.[1] This "pre-activates" the specific position you want to react, overriding the natural steric bias.[1]

2. Preventing Hydrolysis:

  • Symptom:[1][2][3][4][5][6][7] Loss of the nitrile signal (~2220 cm⁻¹) in IR; appearance of amide peaks.[1]

  • Cause: Extended reflux in strongly acidic or basic aqueous media.[1][2]

  • Protocol Adjustment: Switch to Ammonium Carbonate in water at moderate temperatures (Green Chemistry approach).[1][2] This buffer system is mild enough to preserve the nitrile while sufficiently basic to promote cyclization.

3. Handling "Stalled" Intermediates:

  • Symptom:[1][2][3][4][5][6][7] Isolation of a yellow solid that is not the pyridone (Knoevenagel adduct).[1]

  • Fix: The ring closure (Michael addition) requires heat and base.[1] If the intermediate precipitates early, redissolve it in a higher-boiling solvent (e.g., ethoxyethanol) with a stronger base (e.g., piperidine or alkoxide) to force the cyclization.[1][2]

Module 3: Catalyst Poisoning in C-H Functionalization

Status: Emerging | Frequency: High (in late-stage diversification)[1][2]

The Issue: Attempts to functionalize the C-H bonds of 2-pyridones using transition metals (Pd, Rh, Ir) often result in 0% conversion , with the starting material recovered unchanged.[1]

Mechanistic Insight: The pyridine nitrogen is a potent sigma-donor.[1][2] It binds irreversibly to the metal center, displacing the ligands required for the catalytic cycle (oxidative addition/reductive elimination).[1] This is known as "catalyst poisoning."[1][2]

Troubleshooting Protocol:

StrategyMethodologyWhy it Works
N-Oxide Activation Convert 2-pyridone to 2-pyridone-N-oxide before catalysis.[1][2]The N-oxide oxygen is less coordinating to soft metals (like Pd) than the bare nitrogen, preventing poisoning.[1] It also activates the C-H bond at the C6 position.
Directing Groups Use an N-methoxy amide or N-2-pyridyl directing group.[1][2]These groups chelate the metal in a specific geometry that forces it away from the poisoning nitrogen and toward the target C-H bond (usually C3 or C6).
Radical Pathways Switch from Pd/Pt to Mn(III) or Ni-photoredox systems.[1][2]Radical mechanisms are less susceptible to Lewis basic poisoning than classical organometallic cycles.[1][2] Mn(OAc)₃ favors C3-functionalization.[1][2]

Module 4: Storage & Handling (Photodimerization)

Status: Maintenance | Frequency: Low (but catastrophic)[1]

The Issue: Pure, crystalline 2-pyridone samples turn into insoluble solids after weeks of storage on the benchtop.

Mechanistic Insight: 2-Pyridones undergo a [4+4] photocycloaddition in the solid state or concentrated solution when exposed to UV/visible light.[1][2] This forms a centrosymmetric dimer (trans-anti isomer) that is often insoluble and biologically inactive.[1][2]

Visual Mechanism (DOT):

Photodimerization Monomer 2-Pyridone Monomer (Active) Light hv (UV/Vis) Concentration > 0.1M Monomer->Light Dimer [4+4] Dimer (Insoluble/Inactive) Light->Dimer  Head-to-Tail  

Figure 2: Photodegradation pathway of 2-pyridones.[1][2]

Prevention:

  • Store in Amber Vials: Strictly exclude light during storage.

  • Avoid dilute solutions in sunlight: If performing reactions in glass vessels near windows, wrap flasks in aluminum foil.

FAQ: Quick Solutions

Q: I am trying to synthesize a 3-cyano-2-pyridone, but the product is water-soluble and hard to isolate. A: This is common. Acidify the aqueous reaction mixture to pH ~3-4. The 2-pyridone is amphoteric; at neutral/basic pH, it may exist as a salt.[1][2] Acidification protonates the species, reducing water solubility and inducing precipitation.[1]

Q: Can I convert the O-alkylated side product back to the N-alkylated target? A: Yes, thermally. The Chapman Rearrangement (heating the O-allyl or O-aryl ether) or simple thermal rearrangement of O-alkyl ethers (often catalyzed by alkyl halides) can migrate the group from Oxygen to Nitrogen, as the amide (pyridone) form is thermodynamically more stable.[1]

Q: Why is my electrophilic substitution (e.g., bromination) happening at C3 instead of C5? A: The C3 position is electronically very similar to C5, but often kinetically favored due to proximity to the activating oxygen/nitrogen lone pairs.[1] If you need C5 selectivity, consider blocking C3 with a reversible group (like a halogen that can be removed later) or using steric bulk on the Nitrogen to hinder the C3 position.[1]

References

  • N- vs O-Alkylation Control: Wang, N., et al. "P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters."[1][2] Journal of Organic Chemistry, 2024, 89, 3657-3665.[1][2] Link[1]

  • Guareschi-Thorpe Mechanism & Green Synthesis: "Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate." RSC Advances, 2023.[1][2] Link

  • Photodimerization: "Photoreactivity of 2-Pyridones with Furan, Benzene, and Naphthalene." Journal of Organic Chemistry, ACS Publications.[1][2] Link[1]

  • C-H Activation Challenges: "A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls." Chemical Science, 2017.[1][2] Link

  • Regioselectivity in Cyclization: "On the regioselectivity of the reaction of cyanothioacetamide with 2-acetylcyclo-hexanone." Chemistry of Heterocyclic Compounds, 2012.[1][2] Link[1]

Sources

Optimization

Technical Support Center: Pyridine N-Oxide Synthesis &amp; Optimization

[1] Current Status: 🟢 System Operational Logged User: Senior Application Scientist Subject: Minimizing Byproduct Formation in Pyridine N-Oxidation[1] Core Directive: The "Clean Oxidation" Philosophy[1] Welcome to the Tec...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: 🟢 System Operational Logged User: Senior Application Scientist Subject: Minimizing Byproduct Formation in Pyridine N-Oxidation[1]

Core Directive: The "Clean Oxidation" Philosophy[1]

Welcome to the Technical Support Hub. In pyridine N-oxide synthesis, "byproduct formation" is rarely about the pyridine ring breaking; it is almost always about reagent residues (e.g., m-chlorobenzoic acid) or functional group incompatibility (e.g., over-oxidation of sulfur/nitrogen substituents).[1]

To minimize byproducts, you must move beyond the standard "dump and stir" mCPBA approach when working with complex substrates.[1] This guide provides the decision logic and protocols to ensure high-fidelity oxidation.

Decision Matrix: Selecting the Right Oxidant

Ticket #101: Which oxidant should I use to avoid purification nightmares?

The choice of oxidant dictates your byproduct profile.[1] Use the following logic flow to select the correct reagent for your specific substrate.

OxidantSelection Start Start: Analyze Substrate AcidSensitive Is substrate acid-sensitive? Start->AcidSensitive Scale Scale > 100g? AcidSensitive->Scale No UHP Protocol B: UHP / Anhydride (Clean, Neutral pH) AcidSensitive->UHP Yes (Avoids acid hydrolysis) mCPBA Protocol A: mCPBA (Standard, but high waste) Scale->mCPBA No (Convenience driven) H2O2 Protocol C: H2O2 / Acetic Acid (Cheap, but harsh) Scale->H2O2 Yes (Cost driven) MTO Protocol D: MTO Catalysis (High efficiency, expensive) Scale->MTO High Value / Sensitive

Figure 1: Decision tree for oxidant selection. Green paths indicate methods with the lowest byproduct profiles for complex molecules.[1]

Knowledge Base: Troubleshooting & FAQs

Ticket KB-001: Removing m-Chlorobenzoic Acid (mCBA)

Issue: "I used mCPBA. The reaction worked, but I cannot separate the mCBA byproduct from my water-soluble N-oxide. Crystallization failed."

Root Cause: mCBA is the stoichiometric byproduct of mCPBA.[1] Both the N-oxide and mCBA are polar, making silica chromatography difficult and often leading to "smearing."[1]

Resolution Protocol: Do not rely on chromatography. Use a Scavenger Work-up .

  • The Basic Wash (If product is not acidic):

    • Dissolve the crude mixture in DCM.

    • Wash 3x with 10% aqueous K₂CO₃ (Potassium Carbonate).[1]

    • Mechanism:[1][2][3][4][5][6][7] K₂CO₃ deprotonates mCBA (pKa ~3.[1]8) into its water-soluble carboxylate salt, while the Pyridine N-oxide (pKa ~0.79 for conjugate acid) remains neutral in the organic layer.[1]

  • The Resin Trick (For acid-sensitive products):

    • Add Poly(4-vinylpyridine) resin (approx. 2 equiv relative to mCPBA) to the reaction mixture.[1]

    • Stir for 30 mins.

    • Filter.[1][2][7][8] The mCBA binds to the resin; the filtrate contains your clean N-oxide.[1]

Ticket KB-002: Preventing Over-Oxidation (The "Sulfur" Problem)

Issue: "My molecule has a sulfide (-S-) linkage. The pyridine oxidized, but the sulfide became a sulfone (-SO₂-)."[1]

Root Cause: mCPBA and H₂O₂ are indiscriminate electrophilic oxidants.[1] They will attack the most electron-rich center first.[1] Sulfides are often more nucleophilic than the pyridine nitrogen.[1]

Resolution Protocol: Switch to Urea-Hydrogen Peroxide (UHP) with Controlled Stoichiometry .

  • Why: The UHP complex releases H₂O₂ slowly.[1] By using exactly 1.0 equivalent of UHP and keeping the temperature at 0°C, you can kinetically favor the N-oxidation over S-oxidation, though this remains challenging.[1]

  • Alternative: Protect the sulfide or oxidize it intentionally if the synthetic route allows.[1]

Ticket KB-003: Safety - The Runaway Exotherm

Issue: "The reaction temperature spiked uncontrollably upon adding H₂O₂."

Root Cause: N-oxidation is highly exothermic.[1] Accumulation of unreacted peroxide due to fast addition at low temperatures (where reaction rate is slow) creates a "thermal bomb" that triggers once the mixture warms.[1]

Resolution Protocol:

  • Never add all oxidant at once.[1]

  • Dosage Control: Add oxidant dropwise at the reaction temperature (e.g., 60-80°C for H₂O₂/AcOH processes) so it is consumed as it is added.

  • Test for Peroxides: Before concentrating any reaction mixture, test with starch-iodide paper.[1] If positive, quench with Sodium Bisulfite (NaHSO₃).[1]

Optimized Experimental Protocols

Comparison of Methods
FeaturemCPBA (Standard)H₂O₂ / AcOH (Industrial)UHP / TFAA (High Purity)
Byproduct m-Chlorobenzoic acid (Solid)Acetic Acid (Liquid)Urea (Water soluble)
Work-up Difficult (Solubility issues)Distillation/ExtractionSimple Filtration/Wash
Acidity AcidicHighly AcidicNeutral / Buffered
Safety Shock sensitive (Dry)Exothermic / CorrosiveStable solid complex
Rec.[1] Use Small scale, robust substratesLarge scale, simple pyridinesComplex / Sensitive APIs
Protocol A: The "Green" Method (UHP / TFAA)

Best for minimizing byproducts and ensuring easy purification.[1]

Reagents:

  • Substrate: Pyridine derivative (1.0 equiv)

  • Oxidant: Urea-Hydrogen Peroxide (UHP) complex (1.1 - 1.5 equiv)[1]

  • Activator: Trifluoroacetic Anhydride (TFAA) (1.1 equiv)

  • Solvent: Acetonitrile (MeCN) or DCM

Step-by-Step:

  • Setup: Dissolve the pyridine derivative and UHP in MeCN at 0°C under inert atmosphere (N₂).

  • Activation: Add TFAA dropwise. Note: This generates trifluoroperacetic acid in situ, which is the active oxidant.[1]

  • Reaction: Stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT). Monitor by TLC/HPLC.

  • Quench: Once complete, add water to decompose excess anhydride.[1]

  • Work-up (The "Magic" Step):

    • The byproduct is Urea (highly water-soluble) and TFA (water-soluble).[1]

    • Simply wash the organic layer with water and saturated NaHCO₃.[1]

    • The Urea and TFA wash away.[1] The organic layer contains pure N-oxide.[1]

  • Isolation: Dry over MgSO₄ and concentrate.

Protocol B: The Scavenger Method (mCPBA)

Best for standard synthesis when UHP is unavailable.[1]

Reagents:

  • Substrate: Pyridine derivative (1.0 equiv)

  • Oxidant: mCPBA (1.1 equiv)

  • Solvent: DCM or Chloroform

Step-by-Step:

  • Addition: Dissolve substrate in DCM. Cool to 0°C. Add mCPBA portion-wise (solid) or dropwise (solution) to control exotherm.[1]

  • Reaction: Stir at RT for 2–12 hours.

  • Purification (Crucial):

    • Dilute with DCM.[1]

    • Wash 1: 10% Aqueous Sodium Bisulfite (Quenches peroxides).[1]

    • Wash 2: Sat. Aqueous Potassium Carbonate (K₂CO₃) x 3.[1] Verify pH of aqueous layer is >10.

    • Wash 3: Brine.[1]

  • Isolation: Dry and concentrate. If mCBA persists (white solid), redissolve in minimal DCM and filter (N-oxides are soluble; residual mCBA is often less soluble in cold concentrated DCM).[1]

Work-up Logic Flow

Use this diagram to determine the correct purification path based on your reaction outcome.

WorkupLogic Crude Crude Reaction Mixture PeroxideTest Peroxide Test (+/-) Crude->PeroxideTest Quench Quench: NaHSO3 PeroxideTest->Quench Positive ByproductID Identify Byproduct PeroxideTest->ByproductID Negative Quench->ByproductID mCBA m-Chlorobenzoic Acid ByproductID->mCBA Used mCPBA Urea Urea / TFA ByproductID->Urea Used UHP BasicWash Wash: K2CO3 (aq) mCBA->BasicWash Convert to salt WaterWash Wash: Water / NaHCO3 Urea->WaterWash Dissolve in aq Final Pure N-Oxide BasicWash->Final WaterWash->Final

Figure 2: Post-reaction processing workflow. Proper quenching and specific wash protocols are critical for removing oxidant residues.

References

  • Jain, S. L., Joseph, J. K., & Sain, B. (2006).[1][9] Rhenium-Catalyzed Oxidation of Nitrogen Compounds. Synlett, 2661–2663.[1][9]

  • Carrozza, A., et al. (2022).[1] Synthesis of N-oxides of pyridines and related compounds using TS-1/H2O2.[1][9] Synthesis, 54, 3999-4004.[1][9]

  • Varma, R. S., & Naicker, K. P. (1999).[1][9] The Urea-Hydrogen Peroxide Complex: Solid-State Oxidations.[1][9] Organic Letters, 1(2), 189–191.[1]

  • Organic Syntheses. (1953).[1] Pyridine-N-oxide.[1][3][5][6][9][10][11][12][13] Org.[1][2][8][9] Synth., 33,[1] 79.

  • Ylijoki, K. E. O., & Stryker, J. M. (2013).[1] [4+1]-Cycloaddition of Pyridines.[1][14] Chemical Reviews, 113(3), 2244–2266.[1]

Sources

Troubleshooting

Technical Support Center: Impurity Profiling for Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Introduction You are likely accessing this guide because your HPLC chromatogram for Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS: 1452-77-3) is showing unexpected peaks, or your bulk product has failed ass...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are likely accessing this guide because your HPLC chromatogram for Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS: 1452-77-3) is showing unexpected peaks, or your bulk product has failed assay specifications.

This scaffold is a critical intermediate in the synthesis of P2X3 antagonists and various kinase inhibitors. Its synthesis—typically involving the condensation of ethyl acetoacetate (EAA) with an electrophilic one-carbon source (like triethyl orthoformate or DMF-DMA) and an ammonia source—is deceptively simple. In practice, it is a race between cyclization and polymerization.

This guide deconstructs the specific impurity profiles associated with this chemistry, distinguishing between process-related byproducts (kinetic failures) and analytical artifacts (tautomeric ghosts).

Module 1: Process-Related Impurities (The Synthesis Failures)
Q: I see a significant hydrophobic impurity (RRT ~1.2-1.4) that increases when I scale up the reaction. What is it?

Diagnosis: This is almost certainly Dehydroacetic Acid (DHA) or its ethyl ester derivative.

The Mechanism: The synthesis relies on the Knoevenagel condensation of Ethyl Acetoacetate (EAA) with an electrophile (e.g., Triethyl orthoformate) to form the ethoxymethylene intermediate, which then cyclizes with ammonia. However, EAA is prone to self-condensation under thermal stress or base catalysis. If the electrophile is the limiting reagent or if the reaction temperature ramps too slowly, EAA molecules react with each other to form DHA.

Corrective Action:

  • Stoichiometry Check: Ensure a slight excess (1.1–1.2 eq) of the electrophile (Triethyl orthoformate/DMF-DMA).

  • Dosing Strategy: Do not mix all reagents at room temperature. Pre-cool the EAA/Ammonia mixture or dose the EAA into the electrophile to keep the local concentration of free EAA low relative to the electrophile.

Q: My product has a low melting point and the NMR shows a missing ethyl group. Is this a degradation product?

Diagnosis: You have isolated 6-Methyl-2-pyridone (Decarboxylated impurity).

The Mechanism: The C3-ester group is susceptible to thermal decarboxylation, especially in the presence of strong acids or bases at high reflux temperatures. If your workup involves a harsh acid quench (e.g., 6M HCl at >80°C), you are hydrolyzing the ester to the acid, which then spontaneously decarboxylates.

Corrective Action:

  • Workup: Use milder acids (Acetic acid or dilute HCl at 0°C) for pH adjustment.

  • Drying: Avoid drying the solid above 60°C under vacuum for extended periods.

Visualizing the Impurity Landscape

The following diagram maps the kinetic competition between the desired cyclization and the parasitic side reactions.

ReactionPathway EAA Ethyl Acetoacetate (Starting Material) Inter Ethoxymethylene Intermediate EAA->Inter + TEOF (Fast) DHA IMPURITY A: Dehydroacetic Acid (Self-Condensation) EAA->DHA Self-Condensation (Thermal/Base) TEOF Triethyl Orthoformate (Electrophile) Target TARGET PRODUCT (Ethyl 6-methyl-2-oxo...) Inter->Target + NH3 Cyclization Acid IMPURITY B: Carboxylic Acid (Hydrolysis) Target->Acid Hydrolysis (High pH/H2O) Decarb IMPURITY C: 6-Methyl-2-pyridone (Decarboxylation) Acid->Decarb Heat (-CO2)

Figure 1: Reaction pathway highlighting the divergence between the desired Hantzsch-type cyclization and the parasitic formation of Dehydroacetic acid.

Module 2: Analytical Troubleshooting (The "Ghost" Peaks)
Q: My HPLC shows split peaks or severe tailing for the main compound. Is the column failing?

Diagnosis: This is likely Tautomeric Equilibrium , not column failure.

The Science: 2-Hydroxypyridines exist in equilibrium with their 2-pyridone tautomers.[1][2] In solution, this equilibrium is fast. If your HPLC mobile phase pH is near the pKa of the nitrogen proton (or if you use a neutral mobile phase), the interconversion happens during the run, causing peak broadening ("bridge" between peaks) or splitting.

The Fix (Self-Validating Protocol): You must lock the tautomer into a single protonation state.

  • Mobile Phase: Switch to an acidic mobile phase (0.1% Trifluoroacetic acid or Formic acid). This protonates the carbonyl oxygen/nitrogen system, stabilizing the cation or neutral form and sharpening the peak.

  • Solvent: Dissolve the sample in the mobile phase, not pure DMSO or Methanol, to prevent solvent-induced tautomer shifts upon injection.

Q: How do I distinguish between the 4-methyl and 6-methyl regioisomers?

Diagnosis: If you used an unsymmetrical 1,3-dicarbonyl precursor other than EAA, you might generate regioisomers. For EAA, the 6-methyl is standard, but confirmation is required.

The Method:

  • 1H NMR: Look at the coupling of the ring proton.

  • HMBC (Definitive):

    • 6-Methyl isomer: The methyl protons will show a strong 3-bond correlation to the Ring C-5 (CH) and Ring C-6 (Quaternary).

    • 4-Methyl isomer: The methyl protons would correlate to the C-3 (Quaternary ester bearing carbon) and C-5.

Summary of Key Impurities
Impurity NameStructure DescriptionOriginRelative Retention Time (RRT)*Mass Shift (Δ)
Impurity A Dehydroacetic AcidEAA Dimerization~1.3 - 1.5+22 Da (vs EAA dimer)
Impurity B 3-Carboxylic AcidHydrolysis of Ester~0.4 - 0.6-28 Da (Loss of Et)
Impurity C 6-Methyl-2-pyridoneDecarboxylation~0.3-72 Da (Loss of COOEt)
Impurity D Uncyclized EnamineIncomplete Reaction~0.9+18 Da (Hydrated)

*RRT values are approximate based on a standard C18 Gradient (Water/ACN + 0.1% Formic Acid).

Module 3: Standardized Analytical Protocol

To ensure reproducibility across your lab, adopt this standard method for release testing.

Method Parameters:

  • Column: C18 End-capped (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (amide/ester carbonyls).

  • Flow Rate: 1.0 mL/min.

Why this works: The Phosphoric acid (pH 2.0) suppresses the ionization of the carboxylic acid impurity (keeping it retained) and locks the tautomeric state of the parent pyridone, ensuring sharp peak shapes.

References
  • Mechanism of Hantzsch-like Condensations

    • Title: One-Pot Reactions of Triethyl Orthoform
    • Source: MDPI, 2023.
    • URL:[Link]

  • Impurity Formation (Dehydroacetic Acid)

    • Title: Reactivity of dehydroacetic acid in organic synthesis.[3]

    • Source: Taylor & Francis, Synthetic Communications, 2016.[4]

    • URL:[Link]

  • Tautomeric Analysis

    • Title: The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomeriz
    • Source: NIH / PubMed Central, 2016.
    • URL:[Link]

  • Crystallographic Structure & Hydrolysis

    • Title: Ethyl 4-oxo-1,4-dihydropyridine-3-carboxyl
    • Source: NIH / PubMed Central.
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Biological Activity of Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate Analogs

Executive Summary: The 2-Pyridone Scaffold The molecule Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate represents a privileged scaffold in medicinal chemistry. Often overshadowed by its dihydropyrimidine (Biginel...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 2-Pyridone Scaffold

The molecule Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate represents a privileged scaffold in medicinal chemistry. Often overshadowed by its dihydropyrimidine (Biginelli) cousins, this specific 2-pyridone derivative offers unique distinct advantages in solubility and functionalization potential.

This guide objectively compares the biological performance of this core ester against its primary functional analogs.[1] The analysis focuses on three critical modification zones: the C-3 ester moiety , the C-4 hydrophobic pocket , and the N-1 position .

Key Findings
  • Antimicrobial Potency: The ethyl ester itself acts primarily as a lipophilic carrier. Conversion to hydrazide derivatives increases antimicrobial potency by 10–50x against Gram-negative strains.

  • Anticancer Specificity: The core scaffold is relatively inert against tumor lines until functionalized at the C-4 position with aryl groups, where it becomes a potent PIM-1 kinase inhibitor.

  • Structural Integrity: Unlike dihydropyrimidines, the 2-pyridone ring is aromatic (via tautomerism), providing superior metabolic stability during in vivo studies.

Structural Basis & SAR Analysis

To understand the biological data, we must first map the Structure-Activity Relationship (SAR). The core molecule exists in a tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms, though the lactam predominates in physiological solution.

Diagram 1: SAR Logic Flow

The following diagram illustrates the impact of modifying specific positions on the scaffold.

SAR_Analysis Core Ethyl 6-methyl-2-oxo- 1,2-dihydropyridine-3-carboxylate C3 C-3 Position (Ester) Core->C3 C4 C-4 Position (Hydrogen) Core->C4 N1 N-1 Position (Lactam NH) Core->N1 Hydrazide Hydrazide/Schiff Base (High Antimicrobial) C3->Hydrazide Reaction w/ NH2NH2 Aryl 4-Aryl Substitution (High Anticancer/PIM-1) C4->Aryl Cyclocondensation w/ Aldehydes N_Alk N-Alkylation (Anti-inflammatory) N1->N_Alk Alkylation

Figure 1: Structure-Activity Relationship (SAR) map detailing how specific structural modifications shift biological activity from general cytotoxicity to targeted enzyme inhibition.

Comparative Biological Performance[1][2]

The following data synthesizes results from multiple comparative studies, specifically distinguishing between the Parent Ester and its active Analogs .

Antimicrobial Activity (MIC Values)

The ethyl ester is often too lipophilic to interact effectively with bacterial DNA gyrase or cell wall synthesis enzymes. Conversion to a hydrazide or hydrazone significantly improves water solubility and hydrogen bonding capability.

Table 1: Comparative Antimicrobial Efficacy (Representative MIC in µg/mL)

Compound ClassModification (C-3/C-4)S. aureus (Gram+)E. coli (Gram-)Mechanism Note
Parent Ester 3-COOEt / 4-H>100 (Inactive)>100 (Inactive)Poor cellular uptake; lacks H-bond donors.
Hydrazide Analog 3-CONHNH₂ / 4-H12.5 - 25.025.0 - 50.0Hydrazide group chelates metal ions essential for bacterial enzymes.
Hydrazone Derivative 3-CONHN=CH-Ph / 4-H3.12 - 6.25 6.25 - 12.5 Schiff base improves membrane permeability and target binding.
4-Aryl Analog 3-CN / 4-(4-Cl-Ph)12.550.0Steric bulk at C-4 generally lowers antibacterial potency compared to C-3 modifications.

Data Interpretation: For antimicrobial applications, the Ethyl ester must be derivatized . The parent ester serves best as a prodrug intermediate. The hydrazone derivatives show potency comparable to standard antibiotics like Ampicillin in specific strains.[2]

Anticancer Activity (Cytotoxicity)

In oncology, the "unsubstituted" C-4 parent ester is largely inactive. However, introducing an aryl group at C-4 (creating a 4,6-diaryl system) activates the molecule against specific kinase targets.

Table 2: Anticancer Potency against Human Tumor Cell Lines (IC50 in µM)

CompoundTargetMCF-7 (Breast)HCT-116 (Colon)Mechanism of Action
Parent Ester General>100 (Inactive)>100Non-specific toxicity only at high doses.
4-Phenyl Analog PIM-1 Kinase15.4 ± 2.118.2 ± 1.5Moderate inhibition of cell proliferation.
4-(4-NO₂-Phenyl) Survivin3.0 ± 0.4 5.0 ± 0.8 Nitro group enhances binding to the Survivin protein interface.
Fused Quinoline DNA Intercalation1.73 ± 0.272.1 ± 0.5Fused ring systems (derived from the pyridine) show highest potency.

Source Grounding: The 4,6-diaryl substitution pattern is critical for inhibiting PIM-1 kinase , a protein overexpressed in prostate and colon cancers. The parent ester lacks the steric geometry to fit this kinase pocket (See Reference 1, 3).

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating steps (TLC monitoring and melting point confirmation).

Synthesis of the Core Scaffold (One-Pot)

This method avoids the lower-yield multi-step Hantzsch synthesis by using a Guareschi-Thorpe condensation approach.

Reagents: Ethyl acetoacetate (1 eq), Cyanoacetamide (1 eq), Piperidine (Cat.), Ethanol.

  • Mixing: Dissolve ethyl acetoacetate and cyanoacetamide in ethanol (0.5 M concentration).

  • Catalysis: Add catalytic piperidine (5 mol%).

  • Reflux: Heat to reflux (78°C) for 4–6 hours. Validation: Monitor via TLC (Hexane:EtOAc 7:3) until starting material disappears.

  • Isolation: Cool to 0°C. The solid product precipitates. Filter and wash with cold ethanol.

  • Recrystallization: Purify using Ethanol/DMF mixture.

Diagram 2: Synthesis & Testing Workflow

Workflow Start Start: Ethyl Acetoacetate + Cyanoacetamide Rxn Cyclocondensation (Ethanol/Piperidine, Reflux) Start->Rxn Check TLC Validation (Disappearance of SM) Rxn->Check Check->Rxn Incomplete Product Solid Product: Ethyl 6-methyl-2-oxo- 1,2-dihydropyridine-3-carboxylate Check->Product Pass Branch Functionalization Product->Branch Assay Bioassay (MTT / MIC) Branch->Assay Hydrazinolysis or Arylation

Figure 2: Operational workflow for the synthesis and biological validation of the target scaffold.

Expert Analysis & Recommendations

Therapeutic Window

The Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is not a drug in itself; it is a pharmacophore anchor .

  • For Antimicrobial Research: Focus on the C-3 Hydrazide . The ester must be reacted with hydrazine hydrate. The resulting hydrazide can be condensed with various aldehydes to form Schiff bases, which historically yield the highest antimicrobial indices.

  • For Anticancer Research: Focus on the C-4 position .[1] The synthesis protocol should be modified to include an aromatic aldehyde initially (creating a 4-aryl derivative) rather than modifying the ester later. The "unsubstituted" C-4 ester discussed here is a poor candidate for oncology unless fused into a quinoline system.

Stability & Solubility
  • Solubility: The ethyl ester has poor aqueous solubility (<0.1 mg/mL). For biological assays, dissolve in DMSO (up to 20 mg/mL) and dilute.

  • Metabolism: The 2-pyridone ring is robust against oxidative metabolism compared to dihydropyridines (DHP), which oxidize rapidly. This makes the 2-pyridone a superior scaffold for drugs requiring longer half-lives.

References

  • Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. Source: National Institutes of Health (PMC) [Link] Relevance: Establishes the SAR for 4,6-diaryl-2-pyridones and their PIM-1/Survivin inhibition mechanisms.

  • Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. Source: PubMed [Link] Relevance: Compares the cytotoxicity of nitrile vs. ester derivatives and highlights the importance of C-4 substitution.

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Source: MDPI [Link] Relevance: Demonstrates the enhanced activity of fused pyridine (quinoline) systems against MCF-7 cell lines.

  • Synthesis and Antibacterial Activity Evaluation of Imidazole Derivatives Containing 6-Methylpyridine Moiety. Source: PubMed [Link] Relevance: Validates the antimicrobial potential of 6-methylpyridine derivatives when coupled with other heterocycles.[3]

Sources

Comparative

A Comparative Guide to the Antimicrobial Efficacy of Novel 2-Pyridone Compounds

For Researchers, Scientists, and Drug Development Professionals In an era defined by the escalating threat of antimicrobial resistance (AMR), the imperative for novel therapeutic agents has never been more acute. The ESK...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In an era defined by the escalating threat of antimicrobial resistance (AMR), the imperative for novel therapeutic agents has never been more acute. The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) present a formidable challenge to clinicians worldwide, necessitating a paradigm shift in antimicrobial drug discovery.[1] Among the promising new classes of antibacterial agents, 2-pyridone derivatives have emerged as a versatile scaffold with potent activity against a broad spectrum of multidrug-resistant (MDR) bacteria.[2]

This guide provides a comprehensive validation of the antimicrobial efficacy of novel 2-pyridone compounds, offering a comparative analysis against established and alternative therapies. As senior application scientists, our objective is to furnish the research community with the technical insights and experimental frameworks necessary to evaluate and advance these promising molecules.

The Rise of 2-Pyridones: A Promising Scaffold in Antibacterial Research

The 2-pyridone core is a privileged scaffold in medicinal chemistry, recognized for its favorable physicochemical properties, including metabolic stability and water solubility.[3] This structural motif has been the subject of extensive synthetic exploration, leading to the development of numerous derivatives with potent antimicrobial activities.[4] A significant advantage of many 2-pyridone compounds is their efficacy against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[5] Furthermore, some derivatives exhibit promising activity against challenging Gram-negative bacteria.[2]

Comparative Antimicrobial Efficacy: A Data-Driven Analysis

A critical aspect of evaluating any new antimicrobial agent is a direct comparison of its in vitro potency against current standard-of-care antibiotics and other novel compounds. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative novel 2-pyridone compounds against key ESKAPE pathogens, juxtaposed with the performance of established drugs. The MIC90, the concentration required to inhibit the growth of 90% of isolates, is a crucial metric in assessing the potential clinical utility of a new antimicrobial.

Table 1: Comparative in vitro activity of Novel 2-Pyridone Compound A (a DNA Gyrase Inhibitor) against Gram-Positive ESKAPE Pathogens

OrganismNovel 2-Pyridone Compound A (MIC90, µg/mL)Vancomycin (MIC90, µg/mL)Linezolid (MIC90, µg/mL)
Staphylococcus aureus (MRSA)122
Enterococcus faecium (VRE)2>2562

Table 2: Comparative in vitro activity of Novel 2-Pyridone Compound B (Membrane-Active) against Gram-Negative ESKAPE Pathogens

OrganismNovel 2-Pyridone Compound B (MIC90, µg/mL)Meropenem (MIC90, µg/mL)Colistin (MIC90, µg/mL)
Acinetobacter baumannii (MDR)4321
Pseudomonas aeruginosa8162
Klebsiella pneumoniae (CRE)4>642

Note: The MIC values presented are hypothetical and for illustrative purposes, based on trends observed in the scientific literature. Actual values will vary depending on the specific compound and bacterial strains tested.

Unraveling the Mechanisms of Action: A Multi-pronged Attack

The antimicrobial efficacy of 2-pyridone compounds stems from their ability to target various essential bacterial processes. Understanding these mechanisms is paramount for predicting their spectrum of activity, potential for resistance development, and opportunities for synergistic combinations.

Inhibition of DNA Gyrase

A primary mechanism of action for a significant class of 2-pyridone derivatives is the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, repair, and transcription.[2] These compounds act as bioisosteres of quinolones, binding to the enzyme-DNA complex and stabilizing the cleaved DNA strands, ultimately leading to cell death. This targeted inhibition has demonstrated exceptional potency against a wide range of bacteria, including those resistant to existing quinolones.[2]

DNA_Gyrase_Inhibition 2-Pyridone Compound 2-Pyridone Compound DNA Gyrase DNA Gyrase 2-Pyridone Compound->DNA Gyrase Binds to & Inhibits DNA Replication DNA Replication DNA Gyrase->DNA Replication Essential for Cell Death Cell Death DNA Gyrase->Cell Death Inhibition leads to Synergistic_Action cluster_0 Combination Therapy 2-Pyridone Compound 2-Pyridone Compound Bacterial Cell Bacterial Cell 2-Pyridone Compound->Bacterial Cell Weakens Cell Defenses Conventional Antibiotic Conventional Antibiotic Conventional Antibiotic->Bacterial Cell Targets Essential Processes Enhanced Antimicrobial Effect Enhanced Antimicrobial Effect Bacterial Cell->Enhanced Antimicrobial Effect Leads to

Caption: Synergistic effect of 2-pyridones and conventional antibiotics.

Experimental Protocols for Efficacy Validation

To ensure the scientific integrity and reproducibility of antimicrobial efficacy studies, standardized methodologies are crucial. The following protocols, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, are fundamental for the in vitro evaluation of novel 2-pyridone compounds.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Broth microdilution is the gold-standard method for determining MIC values.

Step-by-Step Protocol for Broth Microdilution:

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the 2-pyridone compound in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation: Culture the test organism on appropriate agar plates. Suspend isolated colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Inoculation: Dilute the standardized inoculum in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL in the wells of a microtiter plate. Each well should contain a different concentration of the 2-pyridone compound.

  • Controls: Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Step-by-Step Protocol for MBC Determination:

  • Subculturing from MIC plate: Following the MIC determination, subculture an aliquot (e.g., 10 µL) from each well that showed no visible growth onto an appropriate agar medium.

  • Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

  • Reading Results: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Time-Kill Kinetic Assays

Time-kill assays provide valuable information on the pharmacodynamics of an antimicrobial agent, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) activity. [6] Step-by-Step Protocol for Time-Kill Assay:

  • Inoculum Preparation: Prepare a standardized bacterial suspension in CAMHB as described for the MIC assay.

  • Exposure: Add the 2-pyridone compound at various multiples of its MIC (e.g., 1x, 2x, 4x MIC) to the bacterial suspension. Include a growth control without the compound.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

  • Viable Cell Counting: Perform serial dilutions of the aliquots and plate them on appropriate agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum. [6]

Time_Kill_Assay_Workflow Start Start Bacterial Culture Bacterial Culture Start->Bacterial Culture Add Compound at various MICs Add Compound at various MICs Bacterial Culture->Add Compound at various MICs Incubate Incubate Add Compound at various MICs->Incubate Sample at Time Points Sample at Time Points Incubate->Sample at Time Points Serial Dilution & Plating Serial Dilution & Plating Sample at Time Points->Serial Dilution & Plating Count CFU Count CFU Serial Dilution & Plating->Count CFU Plot Data (log10 CFU/mL vs. Time) Plot Data (log10 CFU/mL vs. Time) Count CFU->Plot Data (log10 CFU/mL vs. Time) End End Plot Data (log10 CFU/mL vs. Time)->End

Caption: Workflow for a Time-Kill Kinetic Assay.

Conclusion and Future Directions

Novel 2-pyridone compounds represent a highly promising class of antimicrobial agents with the potential to address the urgent threat of AMR. Their diverse mechanisms of action, potent activity against resistant pathogens, and potential for synergistic combinations underscore their importance in the drug development pipeline. The experimental frameworks and comparative data presented in this guide are intended to empower researchers to rigorously evaluate and advance these molecules. Continued exploration of the vast chemical space of 2-pyridone derivatives, coupled with a deeper understanding of their structure-activity relationships and mechanisms of action, will be crucial in realizing their full therapeutic potential and ushering in a new era of effective antimicrobial therapies.

References

  • Li, Q., Mitscher, L. A., & Shen, L. L. (2000). The 2-pyridone antibacterial agents: bacterial topoisomerase inhibitors. Medicinal research reviews, 20(4), 231–293. [Link]

  • Al-Obaida, W., et al. (2022). Antimicrobial evaluation of spirooxindolopyrrolidine engrafted indoles against multidrug resistant ESKAPE clinical pathogens. Journal of King Saud University - Science, 34(3), 101851. [Link]

  • Flores-Mireles, A. L., et al. (2022). Ring-fused 2-pyridones effective against multidrug-resistant Gram-positive pathogens and synergistic with standard-of-care antibiotics. Proceedings of the National Academy of Sciences of the United States of America, 119(43), e2210912119. [Link]

  • El-Gazzar, M. G., et al. (2022). In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates. Molecules, 27(21), 7285. [Link]

  • Mulani, M. S., et al. (2024). Antimicrobial Resistance and Novel Alternative Approaches to Conventional Antibiotics. Bacteria, 3(3), 223-247. [Link]

  • Flores-Mireles, A. L., et al. (2022). Ring-fused 2-pyridones effective against multidrug-resistant Gram-positive pathogens and synergistic with standard-of-care antibiotics. Proceedings of the National Academy of Sciences, 119(43), e2210912119. [Link]

  • Domalaon, R., et al. (2018). In Vitro Screening of an FDA-Approved Library Against ESKAPE Pathogens. Current pharmaceutical design, 24(11), 1236–1245. [Link]

  • Makram, S., et al. (2022). Novel synthesis of antibacterial pyrone derivatives using kinetics and mechanism of oxidation of azithromycin by alkaline permanganate. Bioorganic chemistry, 118, 105553. [Link]

  • De Oliveira, D. M. P., et al. (2020). Antimicrobial Resistance in ESKAPE Pathogens. Clinical microbiology reviews, 33(3), e00181-19. [Link]

  • Das, L., & Sengupta, T. (2025). An overview of synthesis and biological activities of 2-pyridone derivatives over the last decade. Discover Applied Sciences, 7(1), 1069. [Link]

  • Pulingam, T., et al. (2022). Time-kill kinetics of Pseudomonas aeruginosa . Time-kill curve of.... ResearchGate. [Link]

  • Gajdács, M., et al. (2021). MIC values of novel fluoroquinolones in the case of ESKAPE group... ResearchGate. [Link]

  • Obodai, M., et al. (2019). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. International journal of microbiology, 2019, 9348935. [Link]

  • O'Donnell, J. A., et al. (2019). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics, 8(4), 189. [Link]

  • Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC advances, 12(55), 35821–35848. [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. [Link]

  • Chaiya, A., et al. (2024). Antimicrobial activity and time-kill kinetics of Boesenbergia rotunda essential oil and geraniol alcohol against oral bacterial. Journal of Applied Pharmaceutical Science, 14(02), 001-011. [Link]

  • Lob, S. H., et al. (2017). In Vitro Activity of Imipenem-Relebactam against Gram-Negative ESKAPE Pathogens Isolated by Clinical Laboratories in the United States in 2015 (Results from the SMART Global Surveillance Program). Antimicrobial agents and chemotherapy, 61(6), e02209-16. [Link]

  • Żurawska, K., et al. (2025). ESKAPE Pathogens in Bloodstream Infections: Dynamics of Antimicrobial Resistance from 2018 to 2024—A Single-Center Observational Study in Poland. Pathogens, 14(10), 992. [Link]

  • Theuretzbacher, U., et al. (2020). Antibiotic Resistance Diagnosis in ESKAPE Pathogens—A Review on Proteomic Perspective. Diagnostics, 10(9), 707. [Link]

Sources

Validation

Catalytic Architectures for Dihydropyrimidine Synthesis: A Comparative Technical Guide

Executive Summary The Biginelli reaction, a multicomponent cyclocondensation yielding 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), remains a cornerstone in the synthesis of calcium channel blockers, antihypertensives, and mi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Biginelli reaction, a multicomponent cyclocondensation yielding 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), remains a cornerstone in the synthesis of calcium channel blockers, antihypertensives, and mitotic kinesin inhibitors.[1][2] While the classical HCl-catalyzed route suffers from low yields and harsh conditions, modern catalytic architectures have revolutionized this pathway.

This guide evaluates four distinct catalytic classes—Lewis Acids, Ionic Liquids, Nanocatalysts, and Chiral Organocatalysts. We analyze their performance metrics (yield, kinetics, enantioselectivity) to provide an evidence-based selection framework for medicinal chemists and process engineers.

Mechanistic Foundation: The Imine Pathway

To select the appropriate catalyst, one must understand the rate-determining step. While debate exists between the "enamine" and "imine" mechanisms, acid-catalyzed Biginelli reactions predominantly follow the Imine Mechanism .

The catalyst's primary role is twofold:

  • Activation of the aldehyde carbonyl to facilitate nucleophilic attack by urea.

  • Stabilization of the acylimine intermediate , which is the electrophilic species intercepted by the enolized 1,3-dicarbonyl.

Figure 1: Acid-Catalyzed Mechanism (Imine Pathway)

BiginelliMechanism Aldehyde Aldehyde (R-CHO) Imine N-Acylimine Intermediate Aldehyde->Imine Condensation (-H2O) Urea Urea Urea->Imine Condensation (-H2O) Catalyst Acid Catalyst (H+ / Lewis Acid) Catalyst->Imine Stabilizes Adduct Open Chain Ureide Imine->Adduct + Dicarbonyl (Michael-type addn) Dicarbonyl 1,3-Dicarbonyl (Enol Form) DHPM DHPM Product (Cyclized) Adduct->DHPM Cyclization (-H2O)

Caption: The acid-catalyzed pathway prioritizes the formation of the N-acylimine intermediate. Lewis acids coordinate to the aldehyde oxygen, accelerating the initial condensation.

Comparative Evaluation of Catalytic Systems

A. Lewis Acids: The Efficiency Benchmark ( )

Indium(III) chloride (


) represents the "gold standard" for rapid library generation. Unlike traditional Lewis acids (

,

),

is water-tolerant and does not decompose in the presence of the water byproduct generated during cyclization.
  • Mechanism: Coordinates to the carbonyl oxygen, increasing electrophilicity.

  • Pros: High yields (70-90%), short reaction times, tolerates sensitive functional groups.

  • Cons: Catalyst recovery is difficult in homogeneous phase; cost of Indium.

B. Ionic Liquids: The Green Dual-Role Player ([bmim] )

Imidazolium-based ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim]


), serve as both the solvent and the catalyst. This "task-specific" nature eliminates volatile organic solvents (VOCs).
  • Mechanism: The inherent acidity of the imidazolium cation (C2-H) activates the aldehyde. The ionic medium stabilizes the charged intermediates.

  • Pros: Recyclable (>5 cycles), solvent-free, high thermal stability.

  • Cons: High viscosity can impede mass transfer; initial synthesis of IL is expensive.

C. Nanocatalysts: Heterogeneous Reusability (Sulfated Zirconia)

Sulfated Zirconia (


) offers the acidity of sulfuric acid in a solid, filterable form. It bridges the gap between homogenous efficiency and heterogeneous separability.
  • Mechanism: Superacidic surface sites protonate the aldehyde.

  • Pros: Simple filtration workup, reusable, negligible leaching.[3]

  • Cons: Surface area degradation over prolonged use at high temperatures.

D. Chiral Organocatalysts: The Stereoselective Specialist

For pharmaceutical applications, enantiopurity is non-negotiable. Chiral phosphoric acids (e.g., BINOL-derived) induce stereochemical control via hydrogen bonding networks.

  • Mechanism: Bifunctional activation—the acidic proton activates the electrophile (imine), while the phosphoryl oxygen directs the nucleophile (enol).

  • Pros: High enantiomeric excess (up to 99% ee).[4]

  • Cons: Long reaction times (days vs. hours), expensive catalyst loading (5-10 mol%).

Data Summary: Performance Metrics

The following table aggregates experimental data for the synthesis of a standard DHPM (using Benzaldehyde, Ethyl Acetoacetate, and Urea).

Catalyst ClassSpecific CatalystYield (%)TimeConditionsReusabilityKey Reference
Lewis Acid

(10 mol%)
85-91%4-5 hReflux (THF/Ethanol)Low[1]
Ionic Liquid [bmim]

85-95%30 min100°C, Solvent-freeHigh (5x)[2]
Nanocatalyst Sulfated Zirconia85-92%1-2 h80°C, Solvent-freeHigh[3]
Organocatalyst Chiral Phosphoric Acid80-90%24-48 h50°C, TolueneMed[4]

Validated Experimental Protocols

Protocol A: High-Throughput Synthesis using

Best for: Rapid library generation where chirality is not the primary constraint.

  • Charge: To a 50 mL round-bottom flask, add benzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.5 mmol).

  • Catalyst Addition: Add

    
     (10 mol%, ~22 mg) and THF (5 mL).
    
  • Reaction: Reflux the mixture at 65-70°C for 4 hours. Monitor via TLC (3:1 Hexane:EtOAc).[5][6]

  • Workup: Pour the reaction mixture into crushed ice (20 g). Stir vigorously. The solid DHPM precipitates out.

  • Purification: Filter the crude solid. Recrystallize from hot ethanol to yield pure crystals.

Protocol B: Green Synthesis using Ionic Liquid [bmim]

Best for: Sustainable process development and scale-up.

  • Charge: Mix benzaldehyde (25 mmol), ethyl acetoacetate (25 mmol), and urea (37.5 mmol) in a flask.

  • Catalyst/Solvent: Add [bmim]

    
     (0.4 mol% relative to aldehyde).[7] No other solvent is required.
    
  • Reaction: Heat to 100°C with stirring for 30 minutes. The mixture will become a homogeneous liquid, then solidify as the product forms.

  • Workup: Cool to room temperature. Add water (20 mL) and crush the solid product. The ionic liquid dissolves in the water; the DHPM does not.

  • Recovery: Filter the solid DHPM. The aqueous filtrate containing [bmim]

    
     can be evaporated under vacuum (80°C) to recover the ionic liquid for the next cycle.
    

Decision Matrix: Selecting the Right Architecture

Use this logic flow to determine the optimal catalytic system for your specific project constraints.

Figure 2: Catalyst Selection Flowchart

CatalystSelection Start Start: Define Project Goal IsChiral Is Enantiopurity Required? Start->IsChiral Organo Use Chiral Organocatalyst (Phosphoric Acids) Target: >95% ee IsChiral->Organo Yes IsGreen Is Green/Solvent-Free a Priority? IsChiral->IsGreen No Ionic Use Ionic Liquids ([bmim]BF4) Target: Zero VOCs IsGreen->Ionic Yes IsScale Is Catalyst Removal Critical (Scale-up)? IsGreen->IsScale No Nano Use Nanocatalysts (Sulfated Zirconia) Target: Filtration Workup IsScale->Nano Yes Lewis Use Lewis Acid (InCl3) Target: Speed/Yield IsScale->Lewis No

Caption: A logic gate for catalyst selection based on stereochemistry, sustainability, and processing constraints.

References

  • Ranu, B. C., Hajra, A., & Jana, U. (2000). Indium(III) Chloride-Catalyzed One-Pot Synthesis of Dihydropyrimidinones by a Three-Component Coupling of 1,3-Dicarbonyl Compounds, Aldehydes, and Urea: An Improved Procedure for the Biginelli Reaction.[6] Journal of Organic Chemistry. Link

  • Peng, J., & Deng, Y. (2001).[7] Ionic liquids catalyzed Biginelli reaction under solvent-free conditions.[4][7][8] Tetrahedron Letters. Link

  • Reddy, C. V., et al. (2008). Sulfated zirconia as an efficient catalyst for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones under solvent-free conditions. Catalysis Communications. Link

  • Gong, L. Z., et al. (2009). Highly Enantioselective Organocatalytic Biginelli and Biginelli-Like Condensations: Reversal of the Stereochemistry by Tuning the 3,3′-Disubstituents of Phosphoric Acids. Journal of the American Chemical Society. Link

  • Kappe, C. O. (1993). 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron. Link

Sources

Comparative

A Senior Application Scientist’s Guide to Assessing the ADME Properties of Novel 2-Pyridone Derivatives

Introduction: The Privileged Scaffold and the ADME Imperative The 2-pyridone core is a celebrated "privileged scaffold" in medicinal chemistry.[1][2] Its unique structure, capable of acting as both a hydrogen bond donor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold and the ADME Imperative

The 2-pyridone core is a celebrated "privileged scaffold" in medicinal chemistry.[1][2] Its unique structure, capable of acting as both a hydrogen bond donor and acceptor, allows it to mimic peptide bonds and serve as a versatile bioisostere for various aromatic and heterocyclic systems.[3][4] This versatility has led to the development of numerous successful drugs, including the anti-fibrotic agent pirfenidone and the anti-HIV drug doravirine.[5][6] A key reason for the success of the 2-pyridone motif is its generally favorable physicochemical properties, which can impart good metabolic stability, aqueous solubility, and lipophilicity to a molecule.[2][7]

However, even a privileged scaffold does not guarantee a successful drug. A compound's efficacy is inextricably linked to its pharmacokinetic profile—what the body does to the drug. The journey of a drug from administration to its target and eventual elimination is governed by the four pillars of ADME: Absorption, Distribution, Metabolism, and Excretion.[8][9] Neglecting a thorough ADME assessment in early drug discovery is a primary cause of late-stage clinical trial failures.[10]

This guide provides an in-depth comparison of essential in vitro ADME assays, offering a strategic framework for researchers developing novel 2-pyridone derivatives. We will move beyond mere protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to lead candidate selection and optimization.

Absorption: Will the Compound Reach the Bloodstream?

For orally administered drugs, traversing the intestinal epithelium is the first major hurdle. We must assess a compound's ability to cross this biological barrier. The Caco-2 permeability assay is the industry gold standard for this purpose, providing a reliable prediction of human intestinal absorption.[11][12]

Causality Behind the Caco-2 Permeability Assay

The Caco-2 cell line, derived from a human colon carcinoma, spontaneously differentiates into a polarized monolayer of enterocytes when cultured on a semi-permeable membrane.[13] These cells form tight junctions and express key uptake and efflux transporters (like P-glycoprotein or P-gp), thus mimicking the intestinal barrier.[12] By measuring the rate of compound passage from the apical (intestinal lumen) to the basolateral (bloodstream) side, we can estimate its potential for in vivo absorption.

A bidirectional assay, measuring transport in both the A-to-B and B-to-A directions, is critical. It allows for the calculation of an efflux ratio (Papp(B-A) / Papp(A-B)) . An efflux ratio significantly greater than 2 suggests the compound is actively pumped out of the cell by transporters like P-gp, a common liability that can severely limit bioavailability.[13]

Caco2_Workflow cluster_prep Phase 1: Monolayer Preparation cluster_assay Phase 2: Permeability Assay cluster_analysis Phase 3: Analysis & Interpretation Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 21-25 days to form a differentiated monolayer Seed->Culture TEER Verify monolayer integrity (TEER measurement) Culture->TEER Dose_A Add Test Compound to Apical (A) side TEER->Dose_A Proceed if integrity is confirmed Incubate Incubate at 37°C Dose_A->Incubate Dose_B Add Test Compound to Basolateral (B) side Dose_B->Incubate Sample_A Sample from Basolateral (B) side (for A->B measurement) Incubate->Sample_A Sample_B Sample from Apical (A) side (for B->A measurement) Incubate->Sample_B Quantify Quantify compound concentration (LC-MS/MS) Sample_A->Quantify Sample_B->Quantify Calculate Calculate Apparent Permeability (Papp) for A->B and B->A Quantify->Calculate Efflux Determine Efflux Ratio (Papp B->A / Papp A->B) Calculate->Efflux Classify Classify Compound (Low, Medium, High Permeability; Efflux Substrate?) Efflux->Classify

Caption: Workflow for the Caco-2 bidirectional permeability assay.

Experimental Protocol: Caco-2 Bidirectional Permeability
  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and monolayer formation.[14]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to confirm the integrity of the tight junctions. Additionally, run a control with a low-permeability marker like Lucifer Yellow.

  • Compound Preparation: Prepare a dosing solution of the 2-pyridone derivative in a transport buffer (e.g., Hanks' Balanced Salt Solution) at a concentration of 1-10 µM.

  • Apical to Basolateral (A→B) Assessment:

    • Wash the cell monolayers with pre-warmed buffer.

    • Add the dosing solution to the apical chamber and fresh buffer to the basolateral chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).

    • At the end of the incubation, take samples from both the apical and basolateral chambers.

  • Basolateral to Apical (B→A) Assessment:

    • Using a separate set of wells, add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.

    • Repeat the incubation and sampling steps as above.

  • (Optional) P-gp Inhibition: To confirm P-gp mediated efflux, repeat the bidirectional assay in the presence of a known P-gp inhibitor, such as verapamil.[13] A significant reduction in the efflux ratio in the presence of the inhibitor confirms the compound is a P-gp substrate.

  • Quantification: Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for each direction.

Distribution: Where Does the Compound Go?

Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin and α1-acid glycoprotein.[15] This binding is a reversible equilibrium. According to the "free drug hypothesis," only the unbound fraction of the drug is available to interact with its target, cross membranes, and be metabolized or excreted.[15] Therefore, determining the percentage of plasma protein binding (%PPB) is crucial for understanding a drug's pharmacodynamics and pharmacokinetics.

Causality Behind Equilibrium Dialysis

Equilibrium dialysis is considered the gold standard for measuring %PPB.[15] The method involves a two-chamber system separated by a semi-permeable membrane that allows the free drug to pass but retains the larger plasma proteins. The test compound is added to the plasma chamber, and over time, the unbound compound diffuses into the buffer chamber until its concentration is equal on both sides. By measuring the compound concentration in both chambers at equilibrium, we can accurately calculate the bound and unbound fractions.

PPB_Workflow cluster_setup Phase 1: Assay Setup cluster_dialysis Phase 2: Equilibration cluster_analysis Phase 3: Analysis & Calculation Spike Spike Test Compound into Plasma Load_Plasma Load spiked plasma into one side of dialysis unit Spike->Load_Plasma Load_Buffer Load buffer into other side Load_Plasma->Load_Buffer Incubate Incubate at 37°C (e.g., 4-6 hours) until equilibrium is reached Load_Buffer->Incubate Sample_Plasma Sample from Plasma Chamber Incubate->Sample_Plasma Quantify Quantify concentration in both samples (LC-MS/MS) Sample_Plasma->Quantify Sample_Buffer Sample from Buffer Chamber Sample_Buffer->Quantify Calculate Calculate % Unbound and % Plasma Protein Bound (%PPB) Quantify->Calculate CYP_Inhibition_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Incubation cluster_analysis Phase 3: Analysis & Calculation Prepare_HLM Prepare Human Liver Microsomes (HLM) + NADPH regenerating system Prepare_Sub Prepare isoform-specific probe substrate Prepare_Test Prepare serial dilutions of Test Compound Combine Combine HLM, substrate, and Test Compound (or vehicle control) Prepare_Test->Combine Incubate Incubate at 37°C Combine->Incubate Stop Stop reaction with cold acetonitrile Incubate->Stop Analyze Quantify metabolite formation (LC-MS/MS or Fluorescence) Stop->Analyze Plot Plot % Inhibition vs. Test Compound Concentration Analyze->Plot Calculate Calculate IC50 value Plot->Calculate

Caption: General workflow for a CYP450 inhibition assay.

Experimental Protocol: CYP450 Inhibition (IC50 Determination)
  • Reagents: Human liver microsomes, NADPH regenerating system, specific probe substrates for each CYP isoform (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, etc.), and positive control inhibitors. [16]2. Test Compound Preparation: Prepare a series of dilutions of the 2-pyridone derivative (e.g., 0.1 to 100 µM).

  • Incubation:

    • In a 96-well plate, combine microsomes, the specific probe substrate, and either the test compound or a vehicle control.

    • Pre-incubate for a short period at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate for a validated time (e.g., 10-20 minutes).

    • Terminate the reaction with cold acetonitrile.

  • Analysis: Centrifuge the plate and analyze the supernatant for the formation of the specific metabolite using LC-MS/MS. [16]5. Calculation: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Safety & Excretion: Assessing Cardiotoxicity Risk

While not a direct measure of excretion, assessing a compound's potential for hERG (human Ether-à-go-go-Related Gene) channel inhibition is a critical safety assay that is part of the overall developability profile. Blockade of the hERG potassium channel can lead to a prolongation of the QT interval in the heart, a condition that can trigger fatal cardiac arrhythmias. [17]This is a major reason for drug candidate attrition and market withdrawal. [18]

Causality Behind hERG Inhibition Assays

The hERG channel is crucial for cardiac repolarization. An in vitro hERG assay directly measures the interaction of a compound with this channel. While patch-clamp electrophysiology is the definitive method, higher-throughput screening methods, often using fluorescence or automated patch-clamp systems, are employed in early discovery. [19]These assays determine a compound's IC50 for hERG channel blockade, which is a key indicator of potential cardiotoxicity risk. [17]

Integrated ADME Profiling: A Comparative Analysis

No single ADME parameter tells the whole story. A successful drug candidate must possess a balanced profile across all properties. The data from these in vitro assays should be compiled and compared to both established benchmarks and competitor compounds to guide the structure-activity relationship (SAR) and structure-property relationship (SPR) optimization.

Below is a comparative table of hypothetical data for three novel 2-pyridone derivatives compared to Pirfenidone, an approved drug with a 2-pyridone core.

Compound Caco-2 Papp (A→B) (10⁻⁶ cm/s)Efflux Ratio (Papp B→A / A→B)% Plasma Protein Binding (Human)Microsomal Stability (t½, min, HLM)CYP2C9 Inhibition (IC₅₀, µM)hERG Inhibition (IC₅₀, µM)Overall Assessment
Pirfenidone (Reference)151.258%45> 50> 30Good. High permeability, low efflux, moderate binding, and good stability. Low DDI and cardiotoxicity risk.
PYR-001 121.592%558.5> 30Promising. Good permeability and stability. High PPB may limit free fraction but could be acceptable. Moderate CYP inhibition warrants further investigation.
PYR-002 28.175%65> 50> 30Challenged. Low permeability and high efflux suggest poor oral absorption. Despite good stability, this is a significant liability.
PYR-003 181.185%< 51.25.1High Risk. Excellent permeability, but very low metabolic stability suggests high clearance. Significant CYP and hERG inhibition pose major DDI and safety risks.

Interpretation of the Data:

  • PYR-001 emerges as the most promising candidate. Its profile is largely favorable, although the moderate CYP2C9 inhibition should be monitored. Medicinal chemistry efforts could focus on reducing this inhibition while maintaining other properties.

  • PYR-002 suffers from a clear absorption problem. The high efflux ratio indicates it is likely a substrate for an efflux transporter like P-gp. This would require significant structural modification to overcome.

  • PYR-003 highlights the importance of a balanced profile. While its permeability is excellent, its rapid metabolism and significant inhibition of both a key metabolic enzyme and the hERG channel make it a high-risk candidate for progression.

Conclusion

The 2-pyridone scaffold offers a fantastic starting point for drug discovery, but its "privileged" status does not negate the fundamental principles of pharmacokinetics. A systematic, well-designed in vitro ADME assessment is not merely a data-gathering exercise; it is a critical, decision-driving component of any successful drug discovery program. By understanding the causality behind each assay and integrating the data into a holistic profile, researchers can efficiently identify and optimize 2-pyridone derivatives with the highest probability of becoming safe and effective medicines.

References

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